JNJ-38877605-d1
Description
Properties
Molecular Formula |
C19H13F2N7 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-deuterio-6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline |
InChI |
InChI=1S/C19H13F2N7/c1-27-11-13(10-23-27)16-6-7-17-24-25-18(28(17)26-16)19(20,21)14-4-5-15-12(9-14)3-2-8-22-15/h2-11H,1H3/i8D |
InChI Key |
JRWCBEOAFGHNNU-BNEYPBHNSA-N |
Isomeric SMILES |
[2H]C1=NC2=C(C=C1)C=C(C=C2)C(C3=NN=C4N3N=C(C=C4)C5=CN(N=C5)C)(F)F |
Canonical SMILES |
CN1C=C(C=N1)C2=NN3C(=NN=C3C(C4=CC5=C(C=C4)N=CC=C5)(F)F)C=C2 |
Origin of Product |
United States |
Foundational & Exploratory
JNJ-38877605: A Technical Guide to c-Met Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies used to characterize the inhibitory activity of JNJ-38877605, a potent and selective c-Met kinase inhibitor. The following sections detail the mechanism of action, biochemical and cellular assay protocols, and key quantitative data, offering a comprehensive resource for researchers in oncology and drug discovery.
Introduction to JNJ-38877605 and c-Met
The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and survival.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention.[2] JNJ-38877605 is a small-molecule, ATP-competitive inhibitor of c-Met, demonstrating high selectivity and potent anti-tumor activity in preclinical models.[3][4] This guide focuses on the core assays utilized to quantify the inhibitory potency of JNJ-38877605 against c-Met.
Mechanism of Action
JNJ-38877605 functions by binding to the ATP-binding site of the c-Met kinase domain. This competitive inhibition prevents the phosphorylation of c-Met, thereby blocking downstream signaling pathways that contribute to tumor growth and metastasis.[2][4] The high affinity and slow reversibility of binding contribute to its potent inhibition of both HGF-stimulated and constitutively activated c-Met phosphorylation.[5]
Figure 1: Simplified c-Met signaling pathway and the inhibitory action of JNJ-38877605.
Quantitative Inhibitory Activity
The inhibitory potency of JNJ-38877605 has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify its effectiveness.
| Assay Type | Target | IC50 Value | Selectivity |
| Biochemical Assay | c-Met Kinase | 4 nM[3][6][7] | >600-fold selective over 200 other tyrosine and serine-threonine kinases.[3][7] |
| Cellular Assay | c-Met Phosphorylation | Not explicitly stated, but potent inhibition observed at 500 nM in various cell lines.[3][5] | - |
Experimental Protocols
Detailed methodologies for biochemical and cellular assays are crucial for the accurate assessment of c-Met inhibitors like JNJ-38877605.
Biochemical c-Met Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Figure 2: Workflow of a biochemical c-Met kinase inhibition assay using the ADP-Glo™ format.
Materials:
-
Recombinant c-Met kinase domain
-
PTK substrate (e.g., Poly(Glu:Tyr 4:1))
-
ATP
-
JNJ-38877605
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of JNJ-38877605 in DMSO.
-
Assay Plate Preparation:
-
Add 1 µL of the diluted JNJ-38877605 or DMSO (for control) to the wells of a 384-well plate.
-
Prepare a master mix containing kinase assay buffer, recombinant c-Met enzyme (e.g., 4 nM), and the peptide substrate (e.g., 1 µM).
-
Add 20 µL of the master mix to each well.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 20 µL of ATP solution (final concentration of ~200 µM) to each well.
-
Incubate the plate at 25°C for 90 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is correlated with the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of JNJ-38877605 and determine the IC50 value using a suitable non-linear regression model.
Cellular c-Met Phosphorylation Inhibition Assay (ELISA Format)
This assay measures the level of phosphorylated c-Met in whole cells, providing a more physiologically relevant assessment of inhibitor activity.
Figure 3: Workflow of a cellular c-Met phosphorylation inhibition assay using an ELISA format.
Materials:
-
Cell culture medium and supplements
-
JNJ-38877605
-
Cell Lysis Buffer (e.g., 10 mM Tris, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM NaF, 20 mM Na₄P₂O₇, 2 mM Na₃VO₄, 1% Triton X-100, 10% glycerol, 0.1% SDS, 0.5% deoxycholate, with protease and phosphatase inhibitors added fresh)
-
Phospho-c-Met (pTyr1230/1234/1235) ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Seed MKN45 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of JNJ-38877605 for a predetermined time (e.g., 3 hours). Include a vehicle control (DMSO).
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells with cold PBS.
-
Add cell lysis buffer to each well and incubate on ice.
-
Centrifuge the plate to pellet cell debris.
-
-
ELISA:
-
Transfer the cell lysates to the wells of the phospho-c-Met ELISA plate.
-
Follow the manufacturer's protocol for the ELISA, which typically involves incubation with capture and detection antibodies, followed by a substrate for colorimetric or fluorometric detection.
-
-
Data Acquisition: Read the absorbance or fluorescence on a plate reader.
-
Data Analysis: Normalize the phospho-c-Met signal to the total protein concentration in each lysate. Calculate the percent inhibition for each JNJ-38877605 concentration and determine the IC50 value.
Conclusion
The biochemical and cellular assays described in this guide are fundamental for the characterization of c-Met inhibitors like JNJ-38877605. The data generated from these experiments are critical for understanding the potency, selectivity, and mechanism of action of such compounds, providing a solid foundation for further preclinical and clinical development. The provided protocols offer a starting point for researchers to design and execute robust experiments to evaluate novel c-Met targeted therapies.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
JNJ-38877605: A Technical Guide on its Role in Cancer Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-38877605 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway, when aberrantly activated, plays a crucial role in the development and progression of numerous human cancers by promoting tumor cell proliferation, survival, migration, and invasion.[4][5][6] This technical guide provides an in-depth overview of the mechanism of action of JNJ-38877605, its effects on cancer cell signaling based on preclinical data, and a summary of its in vitro and in vivo anti-tumor activity. Despite its promising preclinical profile, the clinical development of JNJ-38877605 was terminated due to species-specific renal toxicity.[7][8][9] This document aims to serve as a comprehensive resource for researchers in the field of oncology and drug development.
Introduction: The c-Met Signaling Pathway in Cancer
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding to its ligand, hepatocyte growth factor (HGF), activates a cascade of intracellular signaling pathways.[5][6] Under normal physiological conditions, the HGF/c-Met pathway is integral to embryonic development, tissue regeneration, and wound healing.[10][11][12] However, dysregulation of c-Met signaling through mechanisms such as gene amplification, mutation, or protein overexpression is a key driver in a wide range of human malignancies.[5][10]
Aberrant c-Met activation leads to the stimulation of several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT-mTOR, and STAT pathways.[4][13][14] These pathways collectively promote cancer cell proliferation, survival (by inhibiting apoptosis), motility, invasion, and angiogenesis.[4][5][13] Consequently, c-Met has emerged as a compelling therapeutic target for cancer treatment.[5][6]
JNJ-38877605: A Selective c-Met Kinase Inhibitor
JNJ-38877605 was developed as an orally bioavailable, small-molecule inhibitor designed to selectively target the ATP-binding site of the c-Met kinase.[2][3][15] Its high selectivity and potency made it a promising candidate for targeted cancer therapy.
Mechanism of Action
JNJ-38877605 functions as an ATP-competitive inhibitor of the c-Met kinase.[1][2][3] By binding to the catalytic domain of c-Met, it prevents the phosphorylation of key tyrosine residues (Y1234 and Y1235) in the activation loop, thereby blocking the downstream signaling cascades that are crucial for cancer cell survival and proliferation.[5]
The following diagram illustrates the mechanism of action of JNJ-38877605 in inhibiting the c-Met signaling pathway.
Caption: Mechanism of JNJ-38877605 action on the c-Met receptor.
Biochemical Activity and Selectivity
JNJ-38877605 is a highly potent inhibitor of c-Met kinase with an IC50 of 4 nM.[1][2][3] It exhibits remarkable selectivity, being over 600-fold more selective for c-Met compared to a panel of more than 200 other tyrosine and serine-threonine kinases.[1][2][3]
| Kinase | IC50 (nM) | Selectivity vs. c-Met |
| c-Met | 4 | - |
| cFMS | 2600 | >600-fold |
Role in Cancer Cell Signaling
JNJ-38877605 effectively inhibits both HGF-stimulated and constitutively activated c-Met phosphorylation in cancer cells.[1][3] This inhibition leads to the downregulation of key downstream signaling pathways that are critical for tumor progression.
Inhibition of Downstream Signaling Pathways
The binding of HGF to c-Met triggers the recruitment and phosphorylation of adaptor proteins such as GAB1, which in turn activate major signaling cascades. JNJ-38877605 blocks these downstream events.
The following diagram illustrates the key downstream signaling pathways affected by JNJ-38877605.
Caption: Overview of the c-Met signaling pathways inhibited by JNJ-38877605.
Cellular Effects
In cellular assays, JNJ-38877605 has been shown to potently inhibit HGF-driven and Met-driven phenotypes, including:
-
Cell Proliferation: JNJ-38877605 demonstrates antiproliferative activity, particularly in cancer cell lines with MET gene amplification.[3]
-
Cell Motility and Invasion: The inhibitor effectively blocks HGF-stimulated cell scattering, motility, and invasion.[3]
-
Apoptosis: By inhibiting the PI3K-AKT survival pathway, JNJ-38877605 can promote apoptosis in c-Met-dependent cancer cells.
| Cell Line | Cancer Type | IC50 (nM) - Proliferation Assay (72h) |
| MKN45 | Gastric Cancer | 10.9 |
| SNU5 | Gastric Cancer | 15.8 |
In Vivo Antitumor Activity
JNJ-38877605 demonstrated significant antitumor activity in various preclinical xenograft models of human cancers with MET gene amplification or pathway activation.[2][3] Oral administration of the compound led to dose-dependent tumor growth inhibition and, in some cases, tumor regression.[2][3]
| Xenograft Model | Cancer Type | Dosing | Outcome |
| GTL16 | Gastric Cancer | 40 mg/kg/day (oral) | Significant decrease in plasma IL-8 and GROα |
| MKN-45, GTL-16, SNU-5, Kato II | Gastric Cancer | MTD (and lower doses) | Significant growth inhibition (T/C < 42%) |
| NCI-H441 | NSCLC (K-ras mutant) | MTD | Significant inhibition |
| U87 MG | Glioblastoma (PTEN negative) | MTD | Regression (subcutaneous and orthotopic models) |
The following workflow illustrates a typical in vivo xenograft study.
Caption: Generalized workflow for a preclinical xenograft study.
Experimental Protocols
Kinase Inhibition Assay
The inhibitory activity of JNJ-38877605 against c-Met and other kinases is typically determined using in vitro kinase assays. A common method involves incubating the purified kinase enzyme with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, often using methods like radioisotope incorporation (32P-ATP) or fluorescence-based detection. The IC50 value is calculated as the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell Proliferation Assay
The antiproliferative effects of JNJ-38877605 on cancer cell lines are assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay. Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). The cell viability is then measured, and the IC50 values are determined by plotting cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis
To assess the effect of JNJ-38877605 on c-Met phosphorylation and downstream signaling, western blot analysis is performed.[16] Cancer cells are treated with the inhibitor, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated and total forms of c-Met, AKT, ERK, and other proteins of interest.[1] Detection is achieved using secondary antibodies conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction.
In Vivo Xenograft Studies
Human cancer cell lines are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[1] Once tumors reach a palpable size, the mice are randomized into treatment and control groups. JNJ-38877605 is administered orally at specified doses and schedules.[1] Tumor volume and mouse body weight are measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as biomarker assessment by immunohistochemistry or western blotting.[16]
Clinical Development and Termination
A Phase 1 clinical trial of JNJ-38877605 was initiated to evaluate its safety, pharmacokinetics, and preliminary antitumor activity in patients with advanced solid tumors.[1][17] However, the trial was terminated due to observations of renal toxicity in patients, even at subtherapeutic doses.[7][8] Subsequent preclinical investigations revealed that this toxicity was due to the formation of species-specific insoluble metabolites of JNJ-38877605 in humans and rabbits, which were not observed in the initial preclinical toxicology studies in rats and dogs.[7][8] These metabolites were found to precipitate in the renal tubules, leading to kidney damage.[7][8][18] This unfortunate outcome precluded the further clinical development of JNJ-38877605.[7][8]
Conclusion
JNJ-38877605 is a potent and selective c-Met inhibitor that demonstrated significant preclinical antitumor activity by effectively blocking the c-Met signaling pathway in various cancer models. Its development provided valuable insights into the therapeutic potential of targeting c-Met in oncology. However, the unforeseen species-specific metabolism leading to renal toxicity underscores the critical importance of comprehensive preclinical toxicology studies and the challenges in translating preclinical findings to human clinical trials. The story of JNJ-38877605 serves as an important case study for drug development professionals, highlighting the complexities of drug metabolism and its potential impact on patient safety.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. portlandpress.com [portlandpress.com]
- 11. youtube.com [youtube.com]
- 12. HGF–Met Pathway in Regeneration and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]
- 14. researchgate.net [researchgate.net]
- 15. Facebook [cancer.gov]
- 16. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. researchgate.net [researchgate.net]
JNJ-38877605: A Potent c-Met Inhibitor for Metabolic Disease Research - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-38877605 is a potent and selective, orally active, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. Initially developed as an anti-cancer agent, its role in modulating cellular metabolism has garnered interest within the metabolic disease research community. This technical guide provides an in-depth overview of JNJ-38877605, summarizing its mechanism of action, preclinical data in the context of metabolic research, particularly adipogenesis, and critical clinical findings. Detailed experimental methodologies and visualizations of key signaling pathways are included to support further investigation into the therapeutic potential of c-Met inhibition in metabolic disorders.
Introduction to c-Met in Metabolic Disease
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a transmembrane tyrosine kinase that plays a crucial role in various cellular processes, including embryogenesis, cell growth, and differentiation. Emerging evidence has implicated the c-Met signaling pathway in the regulation of glucose and lipid metabolism. Dysregulation of this pathway has been associated with metabolic conditions such as insulin resistance and non-alcoholic fatty liver disease (NAFLD). The c-Met receptor can form a hybrid complex with the insulin receptor, amplifying insulin signaling in hepatocytes, suggesting its importance in maintaining glucose homeostasis. Given its role in metabolic regulation, targeting the c-Met pathway with selective inhibitors like JNJ-38877605 presents a novel therapeutic avenue for metabolic diseases.
JNJ-38877605: A Profile
JNJ-38877605 is a small molecule inhibitor that demonstrates high selectivity for c-Met. It functions by competing with ATP for the kinase's binding site, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for JNJ-38877605 in preclinical studies.
Table 1: In Vitro Efficacy of JNJ-38877605
| Parameter | Value | Cell Line/System | Reference |
| IC50 (c-Met inhibition) | 4 nM | Enzymatic Assay | |
| Selectivity | >600-fold vs. 200 other kinases | Kinase Panel |
Table 2: Effects of JNJ-38877605 on Adipogenesis in 3T3-L1 Cells
| Treatment | Effect | Quantitative Change | Reference |
| JNJ-38877605 (20 µM) | Inhibition of c-Met Phosphorylation | Strong inhibition | |
| JNJ-38877605 (20 µM) | Lipid Accumulation | Reduced | |
| JNJ-38877605 (20 µM) | Triglyceride (TG) Content | Reduced | |
| JNJ-38877605 (20 µM) | C/EBP-α Expression | Reduced | |
| JNJ-38877605 (20 µM) | PPAR-γ Expression | Reduced | |
| JNJ-38877605 (20 µM) | Fatty Acid Synthase (FAS) Expression | Reduced | |
| JNJ-38877605 (20 µM) | Acetyl CoA Carboxylase (ACC) Expression | Reduced | |
| JNJ-38877605 (20 µM) | Perilipin A Expression | Reduced | |
| JNJ-38877605 (20 µM) | AMPK Phosphorylation | Increased | |
| JNJ-38877605 (20 µM) | LKB-1 Phosphorylation | Increased |
Table 3: In Vivo Pharmacodynamic Effects of JNJ-38877605 in a GTL16 Xenograft Mouse Model
| Dosage | Biomarker | Change in Plasma Levels | Reference |
| 40 mg/kg, p.o., once daily for 3 days | Human IL-8 | Decreased from 0.150 to 0.050 ng/ml | |
| 40 mg/kg, p.o., once daily for 3 days | Human GROα | Decreased from 0.080 to 0.030 ng/ml |
Signaling Pathways and Mechanism of Action
JNJ-38877605 exerts its effects by inhibiting the c-Met signaling cascade. The following diagrams illustrate the key pathways involved.
JNJ-38877605 inhibits the initial step of this cascade by preventing the phosphorylation of the c-Met receptor.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on JNJ-38877605. Researchers should optimize these protocols for their specific experimental conditions.
3T3-L1 Preadipocyte Differentiation
This protocol describes the induction of differentiation of 3T3-L1 preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation Medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin)
-
Insulin Medium (DMEM with 10% FBS, 10 µg/mL Insulin)
-
JNJ-38877605 (dissolved in DMSO)
Procedure:
-
Seeding: Plate 3T3-L1 preadipocytes in DMEM with 10% FBS and grow to confluence.
-
Induction: Two days post-confluence (Day 0), replace the medium with Differentiation Medium. For treated groups, add JNJ-38877605 at the desired concentration (e.g., 5, 10, or 20 µM).
-
Medium Change: After 48 hours (Day 2), replace the medium with Insulin Medium (with or without JNJ-38877605).
-
Maintenance: After another 48 hours (Day 4), and every 2 days thereafter, replace the medium with fresh DMEM with 10% FBS (with or without JNJ-38877605).
-
Analysis: Mature adipocytes are typically ready for analysis by Day 8.
Western Blotting
JNJ-38877605: A Technical Overview of a Potent c-Met Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-38877605 is a potent and selective, orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] As an ATP-competitive inhibitor, it was developed as a potential therapeutic agent for cancers where c-Met signaling is a key driver of tumorigenesis, including processes like cell survival, invasion, and angiogenesis.[1][3] Despite promising preclinical data, its clinical development was halted due to unexpected species-specific renal toxicity observed in a phase I trial.[4][5] This document provides a detailed technical overview of the structure, properties, mechanism of action, and the experimental findings related to JNJ-38877605. The deuterated form, JNJ-38877605-d1, is understood to be a tracer or internal standard for analytical quantification.[6]
Chemical Structure and Physicochemical Properties
JNJ-38877605 is a quinoline derivative.[7] Its structure and key properties are summarized below.
| Property | Value | Source |
| Chemical Name | 6-(difluoro(6-(1-methyl-1H-pyrazol-3-yl)-[4][6][8]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline | [1] |
| Molecular Formula | C19H13F2N7 | [1][3] |
| Molecular Weight | 377.35 g/mol | [1][9] |
| CAS Number | 943540-75-8 | [3][8] |
| Solubility | Insoluble in water; Soluble in DMSO (37 mg/mL, 98.05 mM) | [1] |
| Predicted logP | 3.04 | [7] |
| pKa (Strongest Basic) | 4.41 | [7] |
Mechanism of Action and Biological Activity
JNJ-38877605 functions as an ATP-competitive inhibitor of the c-Met kinase.[9][10] It binds to the ATP-binding site of c-Met with high affinity, leading to a slow dissociation.[2][4] This inhibition prevents the phosphorylation of c-Met, thereby blocking the downstream signaling cascade that promotes cancer cell growth and survival.[1][8]
c-Met Signaling Pathway Inhibition
The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers a cascade of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT, which are crucial for cell proliferation, motility, and invasion. JNJ-38877605 directly blocks the initial autophosphorylation step.
In Vitro and In Vivo Efficacy
Potency and Selectivity
JNJ-38877605 is a highly potent inhibitor of c-Met kinase with a reported IC50 of 4 nM.[8][9] In a panel of 246 kinases, it demonstrated over 833-fold selectivity for c-Met relative to the next most potently inhibited kinase, Fms.[2][4] Another source reports a 600-fold selectivity over 200 other tyrosine and serine-threonine kinases.[8][9]
| Parameter | Value | Notes | Source |
| c-Met IC50 | 4 nM | ATP-competitive inhibition | [8][9] |
| c-Met Kinase IC50 | 4.7 nM | In vitro kinase assay | [2][4] |
| Selectivity | >833-fold vs. Fms | Panel of 246 kinases | [2][4] |
| Selectivity | >600-fold | Panel of >200 kinases | [1][9] |
Cellular Activity
In various cancer cell lines, JNJ-38877605 effectively inhibited both HGF-stimulated and constitutively active c-Met phosphorylation.[1] In cell lines such as EBC1, GTL16, NCI-H1993, and MKN45, a 500 nM concentration of JNJ-38877605 significantly reduced the phosphorylation of both Met and RON, another receptor tyrosine kinase involved in invasive growth.[1]
In Vivo Antitumor Activity
JNJ-38877605 demonstrated antitumor activity in several xenograft models, including prostate, non-small cell lung, gastric, and glioblastoma cancers.[2][4] For instance, in mice with GTL16 xenografts, oral administration of 40 mg/kg/day for 72 hours resulted in a significant decrease in plasma levels of biomarkers associated with c-Met activity, such as IL-8 and GROα.[1][9]
| Model | Dosage | Effect | Source |
| GTL16 Gastric Cancer Xenograft | 40 mg/kg/day, p.o. for 3 days | Decreased plasma IL-8, GROα, and uPAR | [1][9][11] |
| U251 Glioblastoma Xenograft | 50 mg/kg/day, p.o. for 13 days | Inhibited radiation-induced invasion and promoted apoptosis | [11] |
Metabolism and Species-Specific Toxicity
The clinical development of JNJ-38877605 was terminated due to renal toxicity observed in a Phase I trial, which was not predicted by preclinical studies in rats and dogs.[4][5] Subsequent investigations revealed that this toxicity was due to the formation of insoluble metabolites in humans and rabbits, but not in rats or dogs.[4][5]
The primary enzyme responsible for the generation of these problematic metabolites is aldehyde oxidase.[2][4][5] The main metabolic pathways involved demethylation and hydroxylation of the quinoline moiety.[2] The insoluble metabolites, identified as M1/3 and M5/6, precipitated as crystals in the renal tubules, leading to degenerative and inflammatory changes.[4][5]
Experimental Protocols
Kinase Inhibition Assay
The inhibitory activity of JNJ-38877605 against c-Met and other kinases was likely determined using in vitro kinase assays. A typical protocol would involve:
-
Incubation of the recombinant kinase domain with a specific substrate and ATP.
-
Addition of varying concentrations of JNJ-38877605.
-
Measurement of substrate phosphorylation, often using radioisotope-labeled ATP (e.g., ³³P-ATP) and subsequent detection of incorporated radioactivity or using fluorescence-based methods.
-
Calculation of IC50 values by fitting the dose-response data to a sigmoidal curve.
Cell-Based Phosphorylation Assay
To assess the inhibition of c-Met phosphorylation in a cellular context:
-
Cancer cells with known c-Met expression (e.g., GTL16) are cultured.
-
Cells are pre-treated with various concentrations of JNJ-38877605 for a specified duration.
-
c-Met signaling is stimulated by adding its ligand, HGF, for a short period (for non-constitutively active models).
-
Cells are lysed, and protein extracts are collected.
-
Phosphorylated c-Met and total c-Met levels are quantified using methods like Western blotting or ELISA with specific antibodies.
In Vivo Xenograft Studies
The antitumor efficacy in animal models was evaluated as follows:
-
Human tumor cells (e.g., GTL16) are subcutaneously inoculated into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
JNJ-38877605 is administered orally at a specified dose and schedule.
-
Tumor volume is measured regularly.
-
At the end of the study, plasma and tumor tissue may be collected for pharmacokinetic and pharmacodynamic biomarker analysis (e.g., plasma IL-8 levels, tumor p-Met levels).
Phase I Clinical Trial Design
The first-in-human trial for JNJ-38877605 followed a standard 3+3 dose-escalation design.[2][4][5]
-
Cohorts of 3 patients receive a starting dose of JNJ-38877605.
-
Patients are monitored for a defined period (e.g., the first 21-day cycle) for dose-limiting toxicities (DLTs).
-
If no DLTs are observed, the dose is escalated for the next cohort of 3 patients.
-
If one patient experiences a DLT, the cohort is expanded to 6 patients.
-
The Maximum Tolerated Dose (MTD) is defined as the highest dose level at which fewer than one-third of patients experience a DLT.
Conclusion
JNJ-38877605 is a well-characterized, potent, and selective inhibitor of c-Met with demonstrated preclinical antitumor activity. However, its clinical development was halted due to a species-specific metabolic issue involving aldehyde oxidase, which led to the formation of insoluble metabolites and subsequent renal toxicity in humans. The case of JNJ-38877605 serves as a critical example in drug development, highlighting the importance of inter-species differences in metabolism and the challenges in predicting human toxicity from standard preclinical animal models.
References
- 1. xcessbio.com [xcessbio.com]
- 2. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo(4,3-b)pyridazin-3-yl)methyl)quinoline | C19H13F2N7 | CID 46911863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. abmole.com [abmole.com]
- 11. cancer-research-network.com [cancer-research-network.com]
JNJ-38877605: A Technical Overview of its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the kinase selectivity profile of JNJ-38877605, a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.
Executive Summary
JNJ-38877605 is a small molecule inhibitor targeting the c-Met kinase, a key driver in various oncogenic processes. Extensive in vitro profiling has demonstrated its remarkable selectivity for c-Met over a broad spectrum of other human kinases. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities. This document summarizes the quantitative selectivity data, details the experimental methodologies used for its determination, and visualizes the core signaling pathways affected by this inhibitor.
Data Presentation: Kinase Inhibition Profile
JNJ-38877605 has been rigorously profiled against large panels of diverse human protein kinases. The data consistently highlights its potent and selective inhibition of c-Met.
| Kinase Target | IC50 (nM) | Selectivity vs. c-Met (fold) | Notes |
| c-Met | 4.0 | 1 | Primary target; potent nanomolar inhibition. An IC50 of 4.7 nM has also been reported. |
| Fms (CSF-1R) | 2600 | ~650 | The next most potently inhibited kinase identified in a panel of approximately 250 kinases. Another source indicates >833-fold selectivity against Fms in a panel of 246 kinases. |
| Other Kinases | >2400 | >600 | Tested against a panel of over 200-250 diverse tyrosine and serine-threonine kinases with significantly lower inhibition. |
Experimental Protocols: Determination of Kinase Inhibition (IC50)
The determination of the half-maximal inhibitory concentration (IC50) values for JNJ-38877605 against a panel of kinases is typically performed using biochemical assays. A representative protocol for a radiometric protein kinase assay is detailed below. This method is considered a gold standard for its direct measurement of substrate phosphorylation.
Protocol: Radiometric Kinase Assay for IC50 Determination
1. Objective: To determine the concentration of JNJ-38877605 required to inhibit 50% of the enzymatic activity of a specific kinase.
2. Materials:
- Purified recombinant kinase
- Specific peptide substrate for the kinase
- JNJ-38877605 (or other test compound) serially diluted in DMSO
- Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
- [γ-³³P]ATP (radiolabeled ATP)
- Unlabeled ATP
- Phosphocellulose paper
- Wash buffer (e.g., phosphoric acid)
- Scintillation counter and scintillation fluid
3. Procedure:
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of JNJ-38877605 and the experimental process for its evaluation, the following diagrams have been generated using the DOT language.
Figure 1: c-Met signaling pathway and the inhibitory action of JNJ-38877605.
Figure 2: Experimental workflow for determining kinase inhibitor IC50 using a radiometric assay.
Conclusion
JNJ-38877605 is a highly potent and selective inhibitor of the c-Met receptor tyrosine kinase. Its selectivity profile, characterized by a significant therapeutic window against other kinases, underscores its potential as a targeted anti-cancer agent. The methodologies outlined in this guide represent the standard for robustly characterizing the selectivity of such kinase inhibitors. The visualization of the c-Met signaling pathway provides a clear context for the mechanism of action of JNJ-38877605, highlighting its role in blocking key downstream pathways that drive tumorigenesis. Further research and clinical development of JNJ-38877605 have been impacted by observations of species-specific metabolic toxicity, a critical consideration in
In Vitro Evaluation of JNJ-38877605: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro evaluation of JNJ-38877605, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to understand and potentially replicate key in vitro experiments for this class of compounds.
Core Compound Activity: JNJ-38877605
JNJ-38877605 is an ATP-competitive inhibitor of c-Met, a receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and invasion.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers, making it a key target for therapeutic intervention.[3] JNJ-38877605 has demonstrated high potency and selectivity for c-Met in a range of in vitro assays.[1][3][4][5]
Table 1: Biochemical Activity of JNJ-38877605
| Parameter | Value | Notes |
| Target | c-Met (Hepatocyte Growth Factor Receptor, HGFR) | Receptor Tyrosine Kinase |
| Mechanism of Action | ATP-competitive inhibitor | Binds to the ATP binding site of the c-Met kinase domain[3] |
| IC50 | 4 nM[1][4][5] | Half-maximal inhibitory concentration in biochemical assays |
| IC50 | 4.7 nM[3] | Half-maximal inhibitory concentration in in vitro kinase assay |
| Selectivity | >600-fold selective for c-Met over 200 other tyrosine and serine-threonine kinases[1][4][5] | Demonstrates high specificity for the intended target |
| Selectivity | >833-fold selective for c-Met relative to the next most potently inhibited kinase (Fms) out of 246 kinases tested[3] | Confirms high selectivity in a broad kinase panel |
Table 2: Cellular Activity of JNJ-38877605
| Cell Line | Assay Type | Effect | Concentration |
| EBC1, GTL16, NCI-H1993, MKN45 | c-Met Phosphorylation | Significant reduction in c-Met and RON phosphorylation | 500 nM[1] |
| A549 | MET Signaling Pathway Activation | Inhibition of CPNE1-induced activation of the MET signaling pathway | 0.5 µM (24 h)[4] |
| 3T3-L1 | c-Met Phosphorylation & Lipid Accumulation | Inhibition of c-Met phosphorylation, reduced lipid accumulation and triglyceride content | 5, 10, 20 µM (2, 5, 8 days)[4] |
| GTL16 | Cytokine/Chemokine Secretion | Modulation of IL-8, GROα, uPAR, and IL-6 secretion | Not specified |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate in vitro assessment of kinase inhibitors. The following sections provide representative methodologies for key assays used to characterize JNJ-38877605.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of JNJ-38877605 on the enzymatic activity of the c-Met kinase.
Objective: To quantify the IC50 value of JNJ-38877605 against recombinant c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
JNJ-38877605
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of JNJ-38877605 in 100% DMSO. Further dilute in kinase buffer to achieve the desired final concentrations, ensuring the final DMSO concentration is ≤1%.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted JNJ-38877605 or DMSO (vehicle control).
-
Kinase Addition: Add 2.5 µL of recombinant c-Met kinase solution to each well and incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Signal Detection (using ADP-Glo™ as an example):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each JNJ-38877605 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Phosphorylation Assay (Western Blot)
This assay assesses the ability of JNJ-38877605 to inhibit c-Met phosphorylation in a cellular context.
Objective: To determine the effect of JNJ-38877605 on HGF-stimulated and constitutive c-Met phosphorylation in cancer cell lines.
Materials:
-
Cancer cell lines with c-Met expression (e.g., GTL16, EBC1)
-
Cell culture medium and supplements
-
JNJ-38877605
-
Hepatocyte Growth Factor (HGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., GTL16) and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of JNJ-38877605 for 1-2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Densitometrically quantify the band intensities for phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels.
Cell Proliferation Assay
This assay measures the effect of JNJ-38877605 on the growth and viability of cancer cell lines.
Objective: To evaluate the anti-proliferative activity of JNJ-38877605.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
JNJ-38877605
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of JNJ-38877605. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Viability Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each concentration of JNJ-38877605 relative to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the data on a dose-response curve.
Visualizations
The following diagrams illustrate key aspects of the in vitro evaluation of JNJ-38877605.
Caption: c-Met signaling pathway and the inhibitory action of JNJ-38877605.
Caption: A representative workflow for a cellular phosphorylation assay (Western Blot).
References
JNJ-38877605: A Potent c-Met Inhibitor for HGF-Dependent Signaling in Oncology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-38877605 is a potent and highly selective, orally bioavailable, small-molecule ATP-competitive inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[1][2][3][4] The hepatocyte growth factor (HGF)/c-Met signaling pathway is a critical driver in the proliferation, survival, motility, and invasion of cancer cells. Dysregulation of this pathway is implicated in the progression of numerous human cancers, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of JNJ-38877605, its mechanism of action on HGF-dependent signaling, and detailed experimental protocols for its preclinical evaluation. Despite promising preclinical activity, the clinical development of JNJ-38877605 was halted due to species-specific renal toxicity, a crucial consideration for researchers working with this and similar compounds.[5][6]
Introduction to HGF/c-Met Signaling
The HGF/c-Met signaling pathway plays a pivotal role in normal physiological processes, including embryonic development and tissue regeneration. However, its aberrant activation is a hallmark of many cancers, contributing to tumor growth, angiogenesis, and metastasis.
Mechanism of Activation:
-
Ligand Binding: The signaling cascade is initiated by the binding of its specific ligand, HGF, to the extracellular domain of the c-Met receptor.
-
Dimerization and Autophosphorylation: This binding induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues (Tyr1234 and Tyr1235) within the kinase domain.
-
Downstream Signal Transduction: The phosphorylated c-Met receptor then recruits and activates a multitude of downstream signaling proteins, leading to the activation of several key pathways, including:
-
RAS/MAPK Pathway: Primarily involved in cell proliferation.
-
PI3K/AKT Pathway: Crucial for cell survival and growth.
-
STAT Pathway: Contributes to cell survival and inflammation.
-
SRC/FAK Pathway: Regulates cell motility and invasion.
-
The intricate network of HGF/c-Met signaling is a prime target for anticancer therapies, with several small molecule inhibitors and monoclonal antibodies developed to disrupt this pathway.
JNJ-38877605: A Selective c-Met Kinase Inhibitor
JNJ-38877605 is a quinoline derivative that acts as a potent and selective inhibitor of c-Met kinase activity.[7]
Mechanism of Action:
JNJ-38877605 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the c-Met kinase domain.[1][3][4][8] This binding prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. JNJ-38877605 has demonstrated high selectivity for c-Met, with over 600-fold greater potency against c-Met compared to a panel of over 200 other tyrosine and serine-threonine kinases.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for JNJ-38877605 from preclinical studies.
Table 1: In Vitro Kinase and Cell Proliferation Inhibitory Activity of JNJ-38877605
| Target/Cell Line | Assay Type | Parameter | Value (nM) |
| c-Met Kinase | Kinase Assay | IC50 | 4[1][2][3][4] |
| EBC-1 (NSCLC) | Proliferation Assay (72h) | IC50 | 9.5[1] |
| MKN45 (Gastric Cancer) | Proliferation Assay (72h) | IC50 | 10.9[1] |
| SNU-5 (Gastric Cancer) | Proliferation Assay (72h) | IC50 | 15.8[1] |
Table 2: In Vivo Efficacy of JNJ-38877605 in a GTL-16 Gastric Carcinoma Xenograft Model
| Animal Model | Treatment | Duration | Biomarker | Result |
| Immunodeficient nu/nu female mice | 40 mg/kg/day, p.o. | 72 hours | Plasma IL-8 | Statistically significant decrease from 0.150 ng/mL to 0.050 ng/mL[1][3][4] |
| Plasma GROα | Statistically significant decrease from 0.080 ng/mL to 0.030 ng/mL[1][3][4] | |||
| Blood uPAR | Reduction of more than 50%[1][3][4] |
Experimental Protocols
The following are detailed, representative protocols for key experiments to evaluate the activity of JNJ-38877605.
In Vitro c-Met Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of JNJ-38877605 against the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
JNJ-38877605
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of JNJ-38877605 in 100% DMSO.
-
Create a serial dilution of JNJ-38877605 in kinase buffer. The final DMSO concentration should be ≤1%.
-
Prepare solutions of c-Met kinase, substrate, and ATP in kinase buffer to the desired concentrations.
-
-
Kinase Reaction:
-
Add 2.5 µL of the JNJ-38877605 dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the c-Met kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a solution containing ATP and the substrate.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each concentration of JNJ-38877605 and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT/XTT)
This protocol outlines a method to assess the effect of JNJ-38877605 on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., GTL-16)
-
Complete cell culture medium
-
JNJ-38877605
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of JNJ-38877605 in cell culture medium.
-
Replace the medium in the wells with 100 µL of medium containing the desired concentrations of JNJ-38877605 or vehicle control (DMSO).
-
Incubate for the desired period (e.g., 72 hours).
-
-
MTT/XTT Addition and Incubation:
-
For MTT assay, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
For XTT assay, prepare the activated XTT solution according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours at 37°C.
-
-
Measurement:
-
For MTT assay, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm (for MTT) or 450-500 nm (for XTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blot Analysis of c-Met Phosphorylation
This protocol describes the detection of phosphorylated c-Met in cells treated with JNJ-38877605.
Materials:
-
Cancer cell line of interest
-
HGF
-
JNJ-38877605
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to attach.
-
Serum-starve the cells for several hours before treatment.
-
Pre-treat cells with various concentrations of JNJ-38877605 for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes).
-
Wash the cells with cold PBS and lyse them with ice-cold lysis buffer.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total c-Met and a loading control (e.g., β-actin) to normalize the data.
-
In Vivo GTL-16 Xenograft Model
This protocol provides a framework for evaluating the in vivo efficacy of JNJ-38877605 in a mouse xenograft model.
Materials:
-
GTL-16 gastric carcinoma cells
-
Immunodeficient mice (e.g., nu/nu female mice, 6-8 weeks old)
-
Matrigel (optional)
-
JNJ-38877605
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers
-
Equipment for blood collection
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of GTL-16 cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer JNJ-38877605 orally at the desired dose (e.g., 40 mg/kg/day) or vehicle to the respective groups for the specified duration.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, collect blood samples for biomarker analysis (e.g., IL-8, GROα, uPAR) via cardiac puncture.
-
Excise the tumors for further analysis (e.g., western blotting for p-Met).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Analyze the levels of plasma biomarkers.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the HGF/c-Met signaling pathway, the mechanism of action of JNJ-38877605, and a typical experimental workflow.
Caption: HGF/c-Met Signaling Pathway.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JNJ-38877605 | c-Met/HGFR | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. unmc.edu [unmc.edu]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for JNJ-38877605-d1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JNJ-38877605-d1, a potent and selective c-MET inhibitor, in cell culture experiments. The protocols outlined below are designed to facilitate the investigation of its biological effects and mechanism of action.
Introduction
JNJ-38877605 is an orally bioavailable, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase with an IC50 of 4 nM.[1][2] It demonstrates high selectivity, being 600-fold more selective for c-Met than for over 200 other tyrosine and serine-threonine kinases.[1][2] The c-MET pathway is a critical driver in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in various cancers. JNJ-38877605 effectively inhibits both HGF-stimulated and constitutively activated c-MET phosphorylation.[1][3]
Mechanism of Action
JNJ-38877605 acts by binding to the ATP-binding site of the c-MET kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways.[4] Inhibition of c-MET phosphorylation by JNJ-38877605 leads to the downregulation of key signaling cascades, including the PI3K/Akt and MAPK pathways. This disruption of signaling can result in reduced cell proliferation, induction of apoptosis, and decreased cell migration and invasion.[2]
References
Application Notes and Protocols for JNJ-38877605 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-38877605 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in the progression of various cancers.[4][5] JNJ-38877605 has demonstrated anti-tumor activity in several preclinical xenograft models.[3]
These application notes provide a summary of reported in vivo dosages of JNJ-38877605 in mouse models, detailed experimental protocols for establishing relevant xenograft models, and a description of the c-Met signaling pathway.
Crucial Safety Information: The clinical development of JNJ-38877605 was terminated due to observations of species-specific renal toxicity.[3][6] This toxicity was observed in humans and rabbits and was attributed to the formation of insoluble metabolites.[6] While this toxicity was not reported in preclinical studies using rats and dogs, researchers should exercise caution and implement rigorous renal function monitoring in any in vivo studies. The selection of animal models should be carefully considered in light of these findings.
Data Presentation: JNJ-38877605 Dosage in Mouse Xenograft Models
The following table summarizes the reported dosages of JNJ-38877605 used in various in vivo mouse xenograft models.
| Tumor Model | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Reference |
| U251 (Glioblastoma) | Not Specified | 50 mg/kg | Oral (p.o.) | Daily (q.d.) for 13 days | [7] |
| GTL16 (Gastric Cancer) | Swiss CD1 nu/nu | 40 mg/kg | Oral (p.o.) | Daily (q.d.) for 3 days | [7] |
| MKN-45 (Gastric Cancer) | Athymic BALB/c or NOD/SCID | Not Specified | Not Specified | Not Specified | [8] |
| SNU-5 (Gastric Cancer) | Athymic Nude | Not Specified | Not Specified | Not Specified | [7][9] |
| Kato II (Gastric Cancer) | Not Specified | Not Specified | Not Specified | Not Specified | |
| NCI-H441 (NSCLC) | Athymic Nude | Not Specified | Not Specified | Not Specified | [10][11] |
| U87 MG (Glioblastoma) | Nude | Not Specified | Not Specified | Not Specified | [2][12] |
Signaling Pathway and Experimental Workflow
c-Met Signaling Pathway and Inhibition by JNJ-38877605
The diagram below illustrates the c-Met signaling pathway. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways, which promote cell growth, survival, and metastasis. JNJ-38877605 acts as an ATP-competitive inhibitor, preventing the phosphorylation and activation of c-Met.
Caption: JNJ-38877605 inhibits the HGF-induced c-Met signaling pathway.
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for evaluating the efficacy of JNJ-38877605 in a mouse xenograft model.
Caption: A generalized workflow for preclinical evaluation of JNJ-38877605.
Experimental Protocols
Formulation of JNJ-38877605 for Oral Administration
A suggested vehicle for the oral administration of JNJ-38877605 in mice is a mixture of propylene glycol, Tween 80, and dextrose 5% in water (D5W).
Materials:
-
JNJ-38877605 powder
-
Propylene glycol
-
Tween 80
-
Dextrose 5% in water (D5W)
Procedure:
-
Prepare a stock solution of JNJ-38877605 in a suitable solvent if necessary, though direct suspension is often possible.
-
For a final formulation, mix the components in the following approximate ratio: 30% propylene glycol, 5% Tween 80, and 65% D5W.
-
Add the calculated amount of JNJ-38877605 to the vehicle to achieve the desired final concentration for dosing.
-
Ensure the solution is homogenous by vortexing or sonicating before administration.
General Protocol for Subcutaneous Xenograft Mouse Models
This protocol provides a general guideline for establishing subcutaneous xenograft tumors. Specific cell numbers and mouse strains should be optimized for each cell line.
Materials:
-
Human cancer cell line (e.g., GTL16, MKN-45, SNU-5, NCI-H441)
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., Athymic Nude, NOD/SCID), 6-8 weeks old
-
Syringes and needles (27-30 gauge)
Procedure:
-
Culture tumor cells to ~80-90% confluency.
-
Harvest cells using trypsin and wash with PBS.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells per 100-200 µL).
-
Anesthetize the mouse.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
Monitor the mice for tumor growth. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Measure tumor volume regularly using calipers (Volume = (width)² x length / 2).
-
Monitor animal weight and overall health throughout the study.
Specific Xenograft Model Protocols
GTL16 Gastric Cancer Xenograft Model
-
Mouse Strain: 6-week-old female Swiss CD1 nu/nu mice.[7]
-
Cell Inoculation: 1 x 10^6 to 5 x 10^6 GTL16 cells in 100-200 µL of PBS, injected subcutaneously into the right posterior flank.[7]
-
Endpoint: Monitor plasma levels of human IL-8, GROα, and uPAR as biomarkers of c-Met inhibition.[7]
U251 Glioblastoma Xenograft Model (Orthotopic)
-
Mouse Strain: NRG mice are recommended due to their suitability for radiation studies.
-
Cell Inoculation: Stereotactic inoculation of U251 cells into the brain. This is a specialized procedure requiring a stereotaxic frame.
-
Endpoint: Tumor growth can be monitored using bioluminescence imaging (for luciferase-expressing cells) or MRI. Survival is a key endpoint.
MKN-45 Gastric Cancer Xenograft Model
-
Mouse Strain: Athymic BALB/c or NOD/SCID mice, 10-12 weeks old.[8]
-
Cell Inoculation: 1 x 10^6 MKN-45 cells in 100-150 µL of a 1:1 PBS/Matrigel suspension, injected subcutaneously.[8]
-
Tumor Growth: Tumors typically reach 80-120 mm³ before treatment initiation.[8]
SNU-5 Gastric Cancer Xenograft Model
-
Mouse Strain: Athymic nude mice.[7]
-
Cell Inoculation: 1 x 10^6 SNU-5 cells in 100-200 µL of a PBS/Matrigel suspension, injected subcutaneously into the right flank.[7]
-
Tumor Growth: Treatment is typically initiated when tumors reach an average size of 90-140 mm³.[7]
NCI-H441 Non-Small Cell Lung Cancer Xenograft Model
-
Mouse Strain: Athymic nude mice.[11]
-
Cell Inoculation: 5 x 10^6 NCI-H441 cells in a 1:1 PBS/Matrigel suspension, injected subcutaneously into the flank.[11]
-
Monitoring: Tumor growth is monitored with calipers, and animal weights are recorded regularly.[10]
U87 MG Glioblastoma Xenograft Model
-
Mouse Strain: Nude mice.[2]
-
Cell Inoculation: Can be established as subcutaneous xenografts (5 x 10^6 cells in the flank) or as orthotopic tumors in the brain.[2][12]
-
Endpoint: For subcutaneous models, tumor volume is the primary endpoint. For orthotopic models, survival is a key endpoint.[2]
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SNU5 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. MKN-45 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. SNU-5 Cell Line - Creative Biogene [creative-biogene.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. insights.inotiv.com [insights.inotiv.com]
- 12. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for Western Blot Analysis of p-Met Following JNJ-38877605 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of various cancers, making it a key target for therapeutic intervention.[1] JNJ-38877605 is a potent and highly selective ATP-competitive inhibitor of c-Met, with an IC50 of 4 nM.[2] It effectively blocks both HGF-stimulated and constitutively active c-Met phosphorylation.[2]
This document provides a detailed protocol for performing a Western blot to analyze the phosphorylation of c-Met (p-Met) in cells treated with JNJ-38877605. This protocol is essential for researchers studying the efficacy of c-Met inhibitors and their impact on downstream signaling.
c-Met Signaling Pathway
Upon binding of HGF, the c-Met receptor dimerizes and undergoes autophosphorylation at key tyrosine residues (Tyr1234/1235) in its kinase domain.[3] This activation triggers a cascade of downstream signaling events through pathways such as RAS/MAPK and PI3K/AKT, promoting cell growth, proliferation, and survival.[3][4]
Caption: The HGF/c-Met signaling cascade and the inhibitory action of JNJ-38877605.
Experimental Workflow
The following diagram outlines the major steps for the Western blot analysis of p-Met.
Caption: A streamlined workflow for Western blot analysis of p-Met and total Met.
Data Presentation
The following table presents illustrative quantitative data on the inhibition of HGF-induced c-Met phosphorylation by JNJ-38877605.
| Treatment Group | JNJ-38877605 Conc. (nM) | HGF Stimulation (50 ng/mL) | p-Met/Total Met Ratio (Normalized) | % Inhibition of p-Met |
| Untreated Control | 0 | - | 0.10 | - |
| HGF Only | 0 | + | 1.00 | 0% |
| JNJ-38877605 | 1 | + | 0.65 | 35% |
| JNJ-38877605 | 10 | + | 0.25 | 75% |
| JNJ-38877605 | 100 | + | 0.08 | 92% |
| JNJ-38877605 | 500 | + | 0.05 | 95% |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., A549, GTL-16, or other c-Met expressing cell lines) in complete growth medium and allow them to reach 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours.
-
Inhibitor Treatment: Treat the cells with varying concentrations of JNJ-38877605 (e.g., 0, 1, 10, 100, 500 nM) diluted in serum-free medium. A 2-hour pre-incubation is recommended.[5]
-
HGF Stimulation: For stimulated samples, add HGF to a final concentration of 50 ng/mL and incubate for an additional 2 hours.[5] Untreated and vehicle-only controls should be included.
Cell Lysis
-
Preparation: Place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails directly to the cells.
-
RIPA Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
-
Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalization: Normalize the protein concentrations of all samples with lysis buffer.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. PVDF is recommended for its durability during stripping and reprobing.[6]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background noise.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-Met (e.g., anti-p-Met Tyr1234/1235) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. A typical dilution is 1:1000.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Stripping and Reprobing for Total c-Met
-
Washing: After imaging for p-Met, wash the membrane in TBST.
-
Stripping: Incubate the membrane in a mild stripping buffer (e.g., 25 mM Glycine-HCl, 1% SDS, pH 2.0) for 30 minutes at room temperature with agitation. For a harsher stripping, a buffer containing β-mercaptoethanol can be used at 50°C for 30 minutes.[8]
-
Washing: Wash the membrane extensively with PBS and then TBST.
-
Blocking: Block the membrane again with 5% BSA in TBST for 1 hour.
-
Reprobing: Incubate the membrane with a primary antibody against total c-Met overnight at 4°C.
-
Detection: Repeat the washing, secondary antibody incubation, and detection steps as described above.
Data Analysis
-
Densitometry: Quantify the band intensities for both p-Met and total Met using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the p-Met signal to the total Met signal for each sample to account for any variations in protein loading.
-
Quantification: Express the results as a fold change relative to the HGF-stimulated control or as a percentage of inhibition.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. abcam.com [abcam.com]
Application Notes and Protocols for JNJ-38877605-d1 in Xenograft Tumor Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
JNJ-38877605 is a potent and highly selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] The c-Met signaling pathway, when abnormally activated, plays a crucial role in tumor cell proliferation, survival, migration, and invasion.[1] JNJ-38877605 has demonstrated anti-tumor activity in various xenograft models, making it a valuable tool for preclinical cancer research.[3]
These application notes provide an overview of the use of JNJ-38877605-d1, a deuterated form of JNJ-38877605, in xenograft tumor models. This compound is intended for use as a tracer or internal standard in metabolic studies.[5] The protocols and data presented herein are based on studies conducted with JNJ-38877605.
Important Note on Toxicity: The clinical development of JNJ-38877605 was terminated due to species-specific renal toxicity observed in humans and rabbits.[3][6][7] This toxicity was attributed to the formation of insoluble metabolites generated by aldehyde oxidase.[3][6] Researchers should be aware of this potential for toxicity in preclinical studies, particularly in species with similar metabolic profiles to humans and rabbits.
Mechanism of Action
JNJ-38877605 selectively inhibits the c-Met receptor tyrosine kinase, which is also known as the hepatocyte growth factor receptor (HGFR).[2] By binding to the ATP-binding site of c-Met, JNJ-38877605 blocks its phosphorylation and subsequent activation of downstream signaling pathways, including the RAS-ERK, PI3K-AKT, and PLCγ-PKC cascades.[8] This inhibition leads to a reduction in tumor cell proliferation, survival, and invasion.
Quantitative Data
| Parameter | Value | Cell Line/Model | Reference |
| In Vitro Potency | |||
| c-Met IC50 | 4 nM | Biochemical Assay | [1][4] |
| In Vivo Efficacy | |||
| Dosing Regimen | 50 mg/kg, p.o., qd for 13 days | U251 Glioblastoma Xenograft | [1] |
| Effect | Inhibition of ionizing radiation-induced invasion and promotion of apoptosis | U251 Glioblastoma Xenograft | [1] |
| Dosing Regimen | 40 mg/kg, p.o., qd for 3 days | GTL16 Gastric Cancer Xenograft | [1] |
| Effect | Decreased plasma concentrations of IL-8 and GROα | GTL16 Gastric Cancer Xenograft | [1][4] |
| Effect | Reduction of uPAR plasma concentrations by over 50% | GTL16 Gastric Cancer Xenograft | [4] |
Experimental Protocols
General Protocol for Establishing Subcutaneous Xenograft Tumor Models
This protocol provides a general framework for establishing subcutaneous xenograft models. Specific details such as cell numbers and mouse strains should be optimized for each cell line.
Materials:
-
Cancer cell line of interest (e.g., GTL16, U251)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Immunodeficient mice (e.g., nu/nu female mice)[4]
-
This compound
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose)
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability before harvesting.
-
Cell Preparation: a. Wash the cells with PBS and detach them using trypsin-EDTA. b. Neutralize the trypsin with culture medium, and centrifuge the cells. c. Resuspend the cell pellet in sterile PBS or culture medium. If using Matrigel, resuspend the cells in a 1:1 mixture of PBS/medium and Matrigel on ice. d. Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).
-
Xenograft Implantation: a. Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols. b. Inject the prepared cell suspension subcutaneously into the flank of each mouse. The number of cells will vary depending on the cell line (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL).
-
Tumor Growth Monitoring: a. Monitor the mice regularly for tumor formation. b. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. c. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Drug Administration: a. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. b. Prepare a formulation of this compound in the appropriate vehicle. c. Administer the drug or vehicle to the mice according to the desired dosing schedule (e.g., daily oral gavage).
-
Efficacy Evaluation: a. Continue to monitor tumor growth and body weight throughout the study. b. At the end of the study, euthanize the mice and excise the tumors. c. Tumor weight and volume can be measured. d. Tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blotting for p-Met) or histological examination. e. Blood samples can be collected for pharmacokinetic analysis or to measure plasma biomarkers.[1][4]
Specific Protocol for GTL16 Gastric Cancer Xenograft Model
This protocol is based on published studies using the GTL16 cell line.[1][4]
Cell Line: GTL16 (human gastric carcinoma) Animal Model: 6-week-old immunodeficient nu/nu female mice on a Swiss CD1 background.[4] Implantation: Inject GTL16 cells subcutaneously into the right posterior flank.[4] Treatment:
-
Dosing: 40 mg/kg/day of JNJ-38877605.[4]
-
Administration: Oral gavage (p.o.).[4]
-
Duration: 72 hours for biomarker analysis.[4] Endpoint Analysis:
Specific Protocol for U251 Glioblastoma Xenograft Model
This protocol is based on a published study using the U251 cell line.[1]
Cell Line: U251 (human glioblastoma) Animal Model: Information on the specific mouse strain was not detailed in the provided search results. Immunodeficient mice (e.g., nude or SCID) are standard for xenograft models. Implantation: Subcutaneous injection of U251 cells. Treatment:
-
Dosing: 50 mg/kg/day of JNJ-38877605.[1]
-
Administration: Oral gavage (p.o.).[1]
-
Duration: 13 days.[1] Endpoint Analysis:
-
Assess inhibition of ionizing radiation-induced invasion.
-
Evaluate the promotion of apoptosis.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Facebook [cancer.gov]
- 3. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.eur.nl [pure.eur.nl]
- 8. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for the Quantitative Analysis of JNJ-38877605 in Human Plasma using JNJ-38877605-d1 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-38877605 is a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility, and its aberrant activation is implicated in the development and progression of various cancers.[4][5][6][7] Consequently, inhibitors of this pathway, such as JNJ-38877605, are of significant interest in oncology drug development.[6][8] This document provides a detailed protocol for the quantitative analysis of JNJ-38877605 in human plasma samples using a stable isotope-labeled internal standard, JNJ-38877605-d1, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is a common practice in quantitative mass spectrometry to ensure high accuracy and precision.
c-Met Signaling Pathway
The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation of tyrosine residues in its kinase domain.[4][7] This activation triggers downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, which promote cell growth, proliferation, and survival.[4][5][7] JNJ-38877605 acts by competitively binding to the ATP-binding site of c-Met, thereby inhibiting its kinase activity and blocking downstream signaling.[1][2]
Experimental Protocols
Materials and Reagents
-
JNJ-38877605 reference standard
-
This compound internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (with EDTA as anticoagulant)
-
Methanol (LC-MS grade)
-
Ammonium formate (optional, for mobile phase modification)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve JNJ-38877605 and this compound in a suitable solvent such as DMSO or methanol to prepare 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the JNJ-38877605 stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 10 ng/mL.
Sample Preparation: Protein Precipitation
This method is based on a simple and efficient protein precipitation technique.
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown plasma samples.
-
To 25 µL of plasma sample (blank, standard, QC, or unknown), add 100 µL of the internal standard working solution (10 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
The following are representative LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.
| Parameter | Condition |
| LC System | UHPLC |
| Column | Acquity UPLC HSS T3 (or equivalent C18 column) |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.400 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 3 |
Table 2: Representative Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.0 - 0.5 | 10 |
| 0.5 - 2.5 | Ramp to 95 |
| 2.5 - 3.5 | 95 |
| 3.5 - 3.6 | Ramp to 10 |
| 3.6 - 5.0 | 10 |
Table 3: Representative MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| JNJ-38877605 | 378.1 | 196.1 | 100 | 35 |
| This compound | 379.1 | 196.1 | 100 | 35 |
Note: The m/z values are representative and should be optimized by direct infusion of the analytes on the specific mass spectrometer used.
Data Presentation and Method Validation
A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 4: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy within ±20% |
| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. | Within-run and between-run precision (as %CV) should be ≤ 15% (≤ 20% at LLOQ). |
| Accuracy | The closeness of the mean test results obtained by the method to the true value. | Within-run and between-run accuracy (as % bias) should be within ±15% (±20% at LLOQ). |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Should be assessed to ensure it does not compromise the integrity of the assay. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Should be evaluated for freeze-thaw cycles, short-term bench-top storage, and long-term storage. |
Table 5: Representative Quantitative Data (Hypothetical)
| Sample Type | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 0.98 | 98.0 | 8.5 |
| QC Low | 3.0 | 2.91 | 97.0 | 6.2 |
| QC Mid | 50 | 51.5 | 103.0 | 4.8 |
| QC High | 800 | 792 | 99.0 | 3.5 |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of JNJ-38877605 in human plasma using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and suitable for supporting pharmacokinetic studies in a clinical or preclinical setting. Adherence to good laboratory practices and thorough method validation are essential for obtaining reliable and accurate results.
References
- 1. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Preparing JNJ-38877605-d1 Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-38877605 is a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, which plays a crucial role in tumor cell proliferation, survival, and invasion.[1][2][3][4] The deuterated form, JNJ-38877605-d1, serves as an essential internal standard for quantitative analyses using methods such as mass spectrometry.[5] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (DMSO).
Chemical and Physical Properties
A summary of the key quantitative data for JNJ-38877605 and its deuterated form is presented below for easy reference.
| Property | JNJ-38877605 | This compound |
| Molecular Formula | C₁₉H₁₃F₂N₇ | C₁₉H₁₂DF₂N₇ |
| Molecular Weight | 377.35 g/mol [1][2] | 378.36 g/mol [5] |
| CAS Number | 943540-75-8[1][2] | 1936472-36-4[5] |
| Appearance | Solid Powder[6] | Solid |
| Solubility in DMSO | 37-50 mg/mL (98.05 mM - 132.5 mM)[1][2][6] | Data not available; assumed similar to parent |
| Purity | ≥98%[6] | Data not available |
| Storage (Solid) | Dry, dark, at -20°C for ≥1 year[6] | Room temperature (short term)[5] |
| Stock Solution Storage | 0 - 4°C for up to 1 month[6] | Assumed similar to parent |
Note: The solubility of JNJ-38877605 can be affected by the quality of the DMSO. It is highly recommended to use fresh, anhydrous (moisture-free) DMSO to prevent reduced solubility.[1]
JNJ-38877605 and the c-Met Signaling Pathway
JNJ-38877605 acts as an ATP-competitive inhibitor of c-Met (also known as hepatocyte growth factor receptor, HGFR).[6] The binding of its ligand, HGF, to c-Met induces receptor dimerization and autophosphorylation, activating downstream signaling cascades like RAS/MAPK and PI3K/AKT, which promote cell growth, migration, and survival. JNJ-38877605 blocks the kinase activity, thereby inhibiting these downstream effects.
Caption: Simplified c-Met signaling pathway and the inhibitory action of JNJ-38877605.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sterile microcentrifuge tubes or amber glass vials
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Equipment
-
Fume hood
-
-20°C freezer and 4°C refrigerator
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
Step-by-Step Procedure
-
Pre-calculation: Before weighing, determine the amount of DMSO needed. The formula to use is:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
Example for 1 mg of this compound to make a 10 mM stock:
-
Mass = 0.001 g
-
Molecular Weight = 378.36 g/mol
-
Concentration = 0.010 mol/L
-
Volume (L) = 0.001 / (378.36 * 0.010) = 0.0002643 L
-
Volume (µL) = 264.3 µL
-
-
-
Weighing: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh the desired amount of this compound powder (e.g., 1 mg) directly into the tube. Perform this step in a fume hood.
-
Solubilization: Using a calibrated pipette, add the calculated volume of anhydrous DMSO (264.3 µL in the example) to the tube containing the powder.
-
Dissolving: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath or sonicate for a few minutes to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there are no visible particulates.
-
Aliquoting and Storage:
-
For long-term storage, dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting (amber) tubes or vials. This prevents degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term stability (several months).
-
For short-term use, a working aliquot can be stored at 4°C for up to one month .[6]
-
Safety and Handling Precautions
-
This compound is for research use only.
-
Always handle the compound and its solutions within a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses.
-
Avoid inhalation of the powder and contact with skin or eyes.
-
Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information before handling.
-
Dispose of chemical waste according to institutional and local regulations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. JNJ-38877605 | CAS:943540-75-8 | C-Met inhibitor,ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xcessbio.com [xcessbio.com]
Application Notes and Protocols for Assessing the Efficacy of JNJ-38877605 using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-38877605 is a potent and selective, ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1] The c-MET signaling pathway plays a crucial role in cell proliferation, survival, motility, and invasion, and its aberrant activation is implicated in the development and progression of various cancers. JNJ-38877605 has demonstrated inhibition of both hepatocyte growth factor (HGF)-stimulated and constitutively active c-MET phosphorylation in preclinical studies.[1]
This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the efficacy of JNJ-38877605. These protocols are designed to be a comprehensive resource for researchers in the field of cancer biology and drug development.
It is important to note that the clinical development of JNJ-38877605 was discontinued due to observations of species-specific renal toxicity, which was attributed to the formation of insoluble metabolites.[2] This information should be taken into consideration when interpreting in vitro efficacy data and considering any potential in vivo studies.
Mechanism of Action and Signaling Pathway
JNJ-38877605 exerts its biological effects by directly inhibiting the kinase activity of the c-MET receptor. Upon binding of its ligand, HGF, the c-MET receptor dimerizes and autophosphorylates specific tyrosine residues within its kinase domain. This autophosphorylation creates docking sites for various downstream signaling proteins, leading to the activation of multiple intracellular signaling cascades, including the RAS/MAPK, PI3K/Akt, and STAT pathways. These pathways ultimately regulate gene expression and cellular processes that contribute to cancer cell growth, survival, and metastasis. By blocking the initial autophosphorylation of c-MET, JNJ-38877605 effectively abrogates these downstream signaling events.
Caption: A diagram illustrating the c-MET signaling pathway and the inhibitory action of JNJ-38877605.
Quantitative Data Summary
The inhibitory activity of JNJ-38877605 has been evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is recommended to test JNJ-38877605 in cell lines with known c-MET amplification or overexpression for the most pronounced effects.
| Cell Line | Cancer Type | c-MET Status | JNJ-38877605 IC50 (nM) | Reference |
| EBC-1 | Non-Small Cell Lung Cancer | Amplified | 4 | [1] |
| GTL-16 | Gastric Carcinoma | Amplified | N/A | [1] |
| NCI-H1993 | Non-Small Cell Lung Cancer | Amplified | N/A | [1] |
| MKN-45 | Gastric Carcinoma | Amplified | N/A | [1] |
N/A: Specific IC50 values were not provided in the referenced literature, however, significant inhibition of c-MET phosphorylation was observed at 500 nM.[1]
Experimental Protocols
The following are detailed protocols for key cell-based assays to determine the efficacy of JNJ-38877605.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Caption: A workflow diagram for the MTT cell proliferation assay.
Materials:
-
c-MET dependent cancer cell lines (e.g., EBC-1, GTL-16, NCI-H1993, MKN-45)
-
Complete cell culture medium
-
JNJ-38877605 stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of JNJ-38877605 in complete culture medium from the stock solution. A suggested starting concentration range is 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using a non-linear regression curve fit.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
References
Application Notes and Protocols for Studying the Drug Metabolism and Pharmacokinetics of JNJ-38877605-d1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the metabolism and pharmacokinetics of JNJ-38877605, a potent and selective c-Met inhibitor. The deuterated form, JNJ-38877605-d1, is a valuable tool for these studies, serving as a tracer or an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] Understanding the metabolic fate of this compound is critical, as its clinical development was halted due to species-specific renal toxicity caused by the formation of insoluble metabolites.[2][3]
JNJ-38877605 is an orally bioavailable, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, with an IC50 of 4 nM.[4][5] It has demonstrated over 600-fold selectivity for c-Met compared to a large panel of other kinases.[4] The c-Met pathway is a crucial regulator of cell growth, survival, and invasion, and its aberrant activation is implicated in various cancers.[6]
Metabolic Profile of JNJ-38877605
The metabolism of JNJ-38877605 is characterized by significant inter-species differences, a key factor in the unexpected toxicity observed in humans. The primary metabolic pathways in humans include demethylation, hydroxylation, and glucuronidation.[7]
Key Metabolic Enzymes:
-
Aldehyde Oxidase (AO): This cytosolic enzyme is responsible for the formation of the major insoluble metabolites, M1/3 and M5/6, through hydroxylation of the quinoline moiety.[2][3][7] The activity of AO is notably higher in humans and rabbits compared to preclinical species like rats and dogs, leading to the accumulation of these poorly soluble metabolites and subsequent renal toxicity.[2][3]
-
Cytochrome P450 3A4 (CYP3A4): This enzyme is involved in the formation of other metabolites of JNJ-38877605.[7]
Major Metabolites in Humans:
| Metabolite | Formation Pathway | Key Enzyme(s) | Properties |
| M2 | Demethylation of JNJ-38877605 | - | Precursor to M5/M6 and M10 |
| M1/M3 | Hydroxylation of the quinoline moiety of JNJ-38877605 | Aldehyde Oxidase | Insoluble, associated with renal toxicity |
| M5/M6 | Hydroxylation of the quinoline moiety of M2 | Aldehyde Oxidase | Insoluble, associated with renal toxicity |
| M10 | Glucuronidation of M2 | UGTs | Major metabolite in humans and rabbits |
Pharmacokinetic Profile of JNJ-38877605
JNJ-38877605 is orally bioavailable. A Phase I clinical trial was initiated but terminated early due to renal toxicity observed even at sub-therapeutic doses.[2]
Human Pharmacokinetic Observations:
| Parameter | Observation |
| Absorption | Rapidly absorbed following oral administration. |
| Tmax | 1.5 - 4 hours post-ingestion. |
| Half-life | Short plasma half-life. |
| Accumulation | Virtually no accumulation after 21 days of dosing. |
| Toxicity | Mild but recurrent renal toxicity was observed in nearly all patients in the Phase I trial.[2] |
Experimental Protocols
In Vitro Metabolic Stability Assessment in Human Liver S9 Fractions
This protocol is designed to determine the metabolic stability of this compound in the presence of cytosolic enzymes, primarily aldehyde oxidase.
Workflow for In Vitro Metabolic Stability Assay:
Caption: Workflow for assessing the in vitro metabolic stability of this compound.
Materials:
-
This compound
-
Human Liver S9 Fractions
-
NADPH regenerating system (for comparative CYP metabolism)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Thaw the human liver S9 fractions on ice.
-
Prepare the incubation mixture containing the S9 fraction and potassium phosphate buffer. For comparison, a parallel incubation with an NADPH regenerating system can be set up to assess CYP-mediated metabolism.
-
Pre-warm the incubation mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to the incubation mixture. The final concentration of DMSO should be less than 1%.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and the formation of its metabolites.
Aldehyde Oxidase Contribution Assessment
This protocol aims to confirm the role of aldehyde oxidase in the metabolism of this compound using a specific inhibitor.
Logical Flow for Aldehyde Oxidase Contribution Assay:
Caption: Decision logic for determining the contribution of aldehyde oxidase to this compound metabolism.
Materials:
-
Same as Protocol 1
-
Aldehyde oxidase inhibitor (e.g., menadione)
Procedure:
-
Follow the steps outlined in Protocol 1.
-
Set up two parallel sets of incubations.
-
In the first set, perform the incubation as described in Protocol 1.
-
In the second set, pre-incubate the human liver S9 fraction with a known aldehyde oxidase inhibitor for a specified time before adding this compound.
-
Proceed with the incubations, sample collection, and analysis as described previously.
-
Compare the rate of formation of the hydroxylated metabolites (M1/M3 and M5/M6) in the presence and absence of the inhibitor. A significant reduction in metabolite formation in the presence of the inhibitor confirms the involvement of aldehyde oxidase.
Signaling Pathway
c-Met Signaling Pathway Inhibition by JNJ-38877605:
Caption: JNJ-38877605 inhibits the c-Met signaling pathway, blocking downstream cellular processes.
Disclaimer: JNJ-38877605 is a research compound and its clinical development has been discontinued. These notes are for informational and research purposes only and are not intended for clinical use. The species-specific toxicity profile of this compound necessitates careful consideration in the design and interpretation of any in vivo studies.
References
Application Notes and Protocols: Immunohistochemical Assessment of JNJ-38877605 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-38877605 is a potent and selective, orally active, ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2][3] c-MET, also known as the hepatocyte growth factor (HGF) receptor, is a key player in cell proliferation, survival, motility, and invasion.[4][5] Dysregulation of the HGF/c-MET signaling pathway is implicated in the progression of numerous human cancers, making it a critical target for therapeutic intervention.[1][5] JNJ-38877605 has demonstrated significant anti-tumor activity in preclinical models by inhibiting c-MET phosphorylation.[3]
These application notes provide a framework for utilizing immunohistochemistry (IHC) to assess the pharmacodynamic effects of JNJ-38877605 in preclinical tumor models. The following protocols detail methods for the detection of total c-MET and its activated, phosphorylated form (phospho-c-MET) in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Mechanism of Action of JNJ-38877605
JNJ-38877605 selectively binds to the ATP-binding site of the c-MET kinase, preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[1] Key downstream pathways affected include the RAS/MAPK, PI3K/AKT, and STAT pathways, which are crucial for tumor cell growth and survival.[4][5]
c-MET Signaling Pathway and JNJ-38877605 Inhibition
Caption: c-MET signaling pathway and the inhibitory action of JNJ-38877605.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo efficacy of JNJ-38877605 from preclinical studies. While direct IHC quantitation from these studies is not available, these data indicate the potent inhibitory effect of the compound, which would be expected to correlate with reduced phospho-c-MET staining in treated tissues.
| Assay Type | Model System | Endpoint Measured | JNJ-38877605 Concentration/Dose | Observed Effect |
| In Vitro | c-MET kinase assay | IC50 | 4 nM | Potent inhibition of c-MET kinase activity.[6] |
| EBC1, GTL16, NCI-H1993, MKN45 cancer cells | c-MET and RON phosphorylation | 500 nM | Significant reduction in phosphorylation of both MET and RON.[6] | |
| In Vivo | GTL16 gastric cancer xenograft (mice) | Plasma levels of human IL-8 and GROα | 40 mg/kg/day for 72 hours | Statistically significant decrease in IL-8 (0.150 ng/mL to 0.050 ng/mL) and GROα (0.080 ng/mL to 0.030 ng/mL).[6] |
| GTL16 gastric cancer xenograft (mice) | Plasma levels of uPAR | 40 mg/kg/day for 72 hours | Reduction of more than 50% in blood concentrations of uPAR.[6] | |
| U251 glioblastoma xenograft (mice) | Ionizing radiation-induced invasion and apoptosis | 50 mg/kg/day for 13 days | Inhibition of invasion and promotion of apoptosis.[3] |
Experimental Protocols
Experimental Workflow for IHC Analysis
The following diagram outlines the general workflow for assessing the effect of JNJ-38877605 on c-MET phosphorylation in tumor tissues using immunohistochemistry.
Caption: Experimental workflow for IHC-based pharmacodynamic studies of JNJ-38877605.
Protocol: IHC Staining for c-MET and Phospho-c-MET in FFPE Tissues
This protocol provides a general guideline for the immunohistochemical staining of c-MET and phospho-c-MET. Optimization may be required for specific antibodies and tissue types.
Materials and Reagents:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (e.g., Tris-Buffered Saline with 0.05% Tween 20 - TBST)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal serum in TBST)
-
Primary Antibodies:
-
Rabbit anti-total c-MET (e.g., clone SP44)
-
Rabbit anti-phospho-c-MET (e.g., Tyr1234/1235, clone D26)
-
-
HRP-conjugated secondary antibody
-
DAB substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene, 2 times for 5 minutes each.
-
Immerse slides in 100% ethanol, 2 times for 3 minutes each.
-
Immerse slides in 95% ethanol, 2 times for 3 minutes each.
-
Immerse slides in 80% ethanol, 2 times for 3 minutes each.
-
Rinse slides in running deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer at 95-100°C for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in TBST for 1-2 minutes.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with TBST, 2 times for 5 minutes each.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain blocking solution and apply diluted primary antibody (anti-c-MET or anti-phospho-c-MET) to the sections.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with TBST, 3 times for 5 minutes each.
-
Apply HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
-
Signal Detection:
-
Rinse slides with TBST, 3 times for 5 minutes each.
-
Apply DAB substrate-chromogen solution and incubate for 5-10 minutes, or until desired stain intensity is reached.
-
Rinse slides with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with water.
-
Dehydrate sections through graded ethanol solutions and xylene.
-
Mount coverslips using a permanent mounting medium.
-
Evaluation of Staining:
-
Staining should be evaluated by a qualified pathologist.
-
For c-MET, membranous and/or cytoplasmic staining is expected.
-
For phospho-c-MET, staining is typically localized to the cell membrane and cytoplasm.
-
A semi-quantitative H-score can be used for analysis, considering both the intensity of staining and the percentage of positive cells.
Concluding Remarks
The protocols and information provided here offer a robust starting point for researchers investigating the in-tissue effects of JNJ-38877605. Immunohistochemistry is a powerful tool for visualizing and quantifying the inhibition of c-MET phosphorylation, thereby confirming the on-target activity of the inhibitor in a preclinical setting. It is important to note that the clinical development of JNJ-38877605 was halted due to renal toxicity observed in patients, which was later attributed to the formation of insoluble metabolites.[7][8] This information should be considered in the context of any further research involving this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-MET [stage.abbviescience.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming JNJ-38877605-d1 precipitation in media
Welcome to the technical support center for the c-Met inhibitor, JNJ-38877605. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of JNJ-38877605 in in vitro experiments, with a specific focus on overcoming challenges related to its precipitation in culture media.
Troubleshooting Guide: Overcoming JNJ-38877605 Precipitation
Precipitation of JNJ-38877605 in aqueous cell culture media is a significant challenge due to its low aqueous solubility. The following guide provides a step-by-step approach to troubleshoot and minimize this issue.
Issue: A visible precipitate or cloudiness appears in the cell culture medium immediately or shortly after the addition of JNJ-38877605.
| Potential Cause | Recommended Solution |
| "Solvent Shock" | When a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous medium, the compound can "crash out" of solution. To mitigate this, add the JNJ-38877605 stock solution dropwise to the pre-warmed (37°C) media while gently swirling. This gradual dilution helps to keep the compound in solution. |
| High Final Concentration | The desired experimental concentration may exceed the solubility limit of JNJ-38877605 in the final culture medium. It is advisable to perform a dose-response experiment to identify the highest concentration that remains soluble and elicits the desired biological effect. |
| Low Media Temperature | The solubility of many compounds, including JNJ-38877605, is lower at reduced temperatures. Always use pre-warmed (37°C) cell culture media for the preparation of your final working solutions. |
| High Stock Concentration | Using a very high concentration stock solution necessitates a large dilution factor, which can increase the likelihood of precipitation. Consider preparing an intermediate dilution of the JNJ-38877605 stock in a small volume of serum-free media before adding it to the final volume of complete media. |
| Media Composition | The presence of salts and other components in the culture medium can influence the solubility of JNJ-38877605. If possible, test the solubility in different types of media. The protein content in serum can sometimes help to stabilize hydrophobic compounds; thus, working in serum-free conditions may increase the risk of precipitation. |
Issue: A precipitate forms hours or days after the initial treatment of cells.
| Potential Cause | Recommended Solution |
| Metabolite Formation | JNJ-38877605 can be metabolized by cells, and some of its metabolites are known to be insoluble.[1][2][3][4][5] This is an inherent property of the compound and may be difficult to avoid completely. Consider the time course of your experiment and assess the possibility of metabolite-driven precipitation. For longer-term experiments, refreshing the media with a freshly prepared JNJ-38877605 solution may be necessary. |
| Media Evaporation | Evaporation of the culture medium in the incubator can lead to an increase in the concentration of all components, including JNJ-38877605, potentially exceeding its solubility limit. Ensure proper humidification of your incubator and use appropriate culture vessels to minimize evaporation. |
| pH Shift in Media | Changes in the pH of the culture medium over time can affect the solubility of the compound. Monitor the pH of your culture and ensure it remains within the optimal range for your cells and the compound's stability. |
Frequently Asked Questions (FAQs)
Q1: What is JNJ-38877605 and what is its mechanism of action?
A1: JNJ-38877605 is a potent and selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[6][7] c-Met (also known as hepatocyte growth factor receptor or HGFR) is involved in various cellular processes, including cell proliferation, survival, motility, and invasion.[8] By inhibiting c-Met, JNJ-38877605 can block these signaling pathways, which are often dysregulated in cancer.
Q2: What is the solubility of JNJ-38877605?
A2: JNJ-38877605 is practically insoluble in water and ethanol. It is soluble in dimethyl sulfoxide (DMSO).[6][9]
Q3: What are the recommended solvents for preparing JNJ-38877605 stock solutions?
A3: Anhydrous, sterile DMSO is the recommended solvent for preparing stock solutions of JNJ-38877605.
Q4: What is the known issue with JNJ-38877605 metabolites?
A4: Clinical development of JNJ-38877605 was halted due to renal toxicity caused by the formation of insoluble metabolites.[1][2][3][4][5] These metabolites can precipitate and form crystals. While this was observed in vivo, it is plausible that similar insoluble metabolites could form and precipitate in in vitro cell culture systems over time.
Q5: What is the deuterated form of JNJ-38877605 (JNJ-38877605-d1)?
A5: this compound is a deuterated version of the compound. It is suggested that this modification may reduce the formation of a specific inactive metabolite.[10][11]
Experimental Protocols
Preparation of JNJ-38877605 Stock Solution (10 mM in DMSO)
Materials:
-
JNJ-38877605 powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Bring the JNJ-38877605 powder and DMSO to room temperature.
-
Weigh the required amount of JNJ-38877605 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. If necessary, sonicate in a water bath for 5-10 minutes.
-
Visually inspect the solution to confirm that no undissolved particles remain.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Dilution of JNJ-38877605 into Cell Culture Media
Materials:
-
10 mM JNJ-38877605 stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure (for a final concentration of 1 µM):
-
Thaw an aliquot of the 10 mM JNJ-38877605 stock solution at room temperature.
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed, serum-free cell culture medium in a sterile tube. Gently vortex to mix. This creates a 100 µM intermediate solution.
-
Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed complete cell culture medium. For example, add 100 µL of the 100 µM intermediate solution to 9.9 mL of complete medium to achieve a final concentration of 1 µM.
-
Crucially, add the intermediate solution dropwise to the final volume of media while gently swirling the container to ensure rapid and even dispersion.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: JNJ-38877605 inhibits the c-Met signaling pathway.
Caption: Workflow for minimizing JNJ-38877605 precipitation.
References
- 1. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 3. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Facebook [cancer.gov]
- 8. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimizing JNJ-38877605-d1 Concentration for Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JNJ-38877605-d1 in kinase assays. Our aim is to help you achieve accurate and reproducible results by addressing common challenges encountered during experimental setup and execution.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-38877605 and what is its mechanism of action?
JNJ-38877605 is a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] It binds to the ATP binding site of the c-Met kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways involved in cell growth, survival, and migration.[3] JNJ-38877605 has demonstrated significantly greater selectivity for c-Met over a wide range of other kinases.[1][2]
Q2: What is the reported IC50 value for JNJ-38877605 against c-Met?
The half-maximal inhibitory concentration (IC50) of JNJ-38877605 for c-Met kinase is consistently reported to be in the low nanomolar range, approximately 4 to 4.7 nM in in vitro kinase assays.[1][3]
Q3: What is this compound and why would I use it?
This compound is a deuterated form of JNJ-38877605. Deuterium substitution is often used in drug development to alter metabolic profiles. In the case of JNJ-38877605, it is thought that the deuterated version may reduce the formation of an inactive metabolite (M3) generated by Aldehyde Oxidase 1. For in vitro kinase assays, this compound can serve as a tracer or an internal standard for quantitative analysis.
Q4: What are the solubility and storage recommendations for this compound?
JNJ-38877605 is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 37 mg/mL (98.05 mM) but is insoluble in water.[4] For long-term storage, the powdered form should be kept at -20°C. Stock solutions in DMSO can be stored at -80°C for up to a year. It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.[1]
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for this compound.
A higher than expected IC50 value can be due to several factors. This guide provides a systematic approach to troubleshoot this issue.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| High ATP Concentration | This compound is an ATP-competitive inhibitor. A high concentration of ATP in the assay will compete with the inhibitor, leading to a rightward shift in the IC50 curve (higher IC50). Solution: Determine the Michaelis constant (Km) for ATP for your specific c-Met enzyme lot. Run the assay with an ATP concentration at or below the Km to increase sensitivity to the inhibitor.[5][6] |
| Incorrect Enzyme Concentration | Too much enzyme can deplete the substrate and ATP too quickly, leading to non-linear reaction kinetics and inaccurate IC50 values. Solution: Perform an enzyme titration to determine the optimal enzyme concentration that results in a linear reaction rate for the duration of the assay. |
| Compound Precipitation | Due to its low aqueous solubility, this compound may precipitate in the assay buffer, reducing its effective concentration. Solution: Visually inspect for precipitation in your stock solutions and final assay wells. Ensure the final DMSO concentration in the assay is kept low (typically ≤1%) and consistent across all wells.[7][8] Consider including a small percentage of a non-ionic detergent like Tween-20 or using a buffer with higher ionic strength if solubility issues persist, but validate that these do not affect enzyme activity. |
| Degraded Compound | Improper storage or multiple freeze-thaw cycles can lead to degradation of the inhibitor. Solution: Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Assay Readout Interference | The compound may interfere with the detection method (e.g., fluorescence quenching, absorbance interference). Solution: Run a control experiment with the inhibitor and all assay components except the enzyme. If a signal is detected, it indicates interference. Consider using an alternative assay format (e.g., radiometric vs. fluorescence-based). |
Issue 2: High variability between replicate wells.
High variability can mask the true inhibitory effect of your compound.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability. Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like enzyme stocks. Ensure consistent tip immersion depth. Prepare a master mix for common reagents to be added to all wells. |
| Inadequate Mixing | Poor mixing of reagents within the wells can lead to inconsistent reaction rates. Solution: Gently mix the contents of each well after adding each reagent, especially the enzyme and inhibitor. Avoid creating bubbles. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, leading to changes in reagent concentrations. Solution: Avoid using the outermost wells of the plate. Alternatively, fill the outer wells with buffer or water to create a humidity barrier. |
| Temperature Gradients | Inconsistent temperature across the assay plate can lead to variations in enzyme activity. Solution: Ensure the entire plate is at a uniform temperature during incubation. Avoid placing plates on cold or hot surfaces. |
Issue 3: No or very low kinase activity observed.
If you are not observing sufficient signal over background, it may be due to inactive reagents or suboptimal assay conditions.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | The c-Met enzyme may have lost activity due to improper storage or handling. Solution: Use a new vial of enzyme. Avoid repeated freeze-thaw cycles by preparing aliquots. Confirm the activity of the enzyme with a known potent c-Met inhibitor as a positive control. |
| Suboptimal Buffer Conditions | The pH, ionic strength, or co-factor concentrations in the buffer may not be optimal for c-Met activity. Solution: Consult the enzyme manufacturer's datasheet for recommended buffer conditions. If necessary, perform a buffer optimization experiment. |
| Incorrect Substrate or ATP Concentration | The concentration of the substrate or ATP may be too low to generate a detectable signal. Solution: Ensure the substrate and ATP concentrations are at or above their respective Km values for the initial activity check. |
| Problem with Detection Reagent | The detection reagents may be expired or improperly prepared. Solution: Prepare fresh detection reagents according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for c-Met Kinase
This protocol outlines a typical in vitro kinase assay to determine the IC50 value of this compound against c-Met using a luminescence-based ATP detection method.
Materials:
-
Recombinant human c-Met kinase
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
DMSO (anhydrous)
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or automated liquid handler
-
Luminometer
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of inhibitor concentrations (e.g., from 1 µM to 0.01 nM). The final DMSO concentration in the assay should be kept constant and low (e.g., 1%).
-
-
Prepare Assay Plate:
-
Add 2.5 µL of the diluted this compound or DMSO (for vehicle control) to the appropriate wells of the assay plate.
-
-
Add Kinase and Substrate:
-
Prepare a master mix containing the c-Met kinase and the peptide substrate in kinase assay buffer at 2x the final desired concentration.
-
Add 5 µL of the kinase/substrate mix to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare a 2x ATP solution in kinase assay buffer. The final ATP concentration should be at or near its Km for c-Met.
-
Add 2.5 µL of the 2x ATP solution to all wells to start the reaction.
-
-
Incubate:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.
-
-
Detect Signal:
-
Stop the kinase reaction and measure the remaining ATP by adding the detection reagent from the luminescence kit according to the manufacturer's protocol.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: ATP-Competition Assay
This assay confirms that this compound is an ATP-competitive inhibitor.
Procedure:
-
Perform the IC50 determination assay as described in Protocol 1 with an ATP concentration at its Km.
-
Repeat the entire IC50 determination assay using a significantly higher concentration of ATP (e.g., 10-fold to 100-fold higher than the Km).
-
Data Analysis:
-
Compare the IC50 values obtained at the two different ATP concentrations.
-
A significant rightward shift (increase) in the IC50 value at the higher ATP concentration confirms ATP-competitive inhibition.
-
Visualizations
Caption: c-MET signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of a kinase inhibitor.
Caption: A logical flowchart for troubleshooting inaccurate IC50 results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xcessbio.com [xcessbio.com]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
JNJ-38877605-d1 Aqueous Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of JNJ-38877605-d1 in aqueous solutions. The information is presented in a question-and-answer format to address common issues and facilitate troubleshooting during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from JNJ-38877605?
This compound is a deuterated form of JNJ-38877605, a potent and selective c-Met tyrosine kinase inhibitor. The deuterium modification is intended to alter the metabolic profile, specifically to reduce the formation of the inactive metabolite M3, which is generated by aldehyde oxidase 1.[1][2] this compound is often used as an internal standard for quantitative analysis or as a tracer in metabolic studies.[1]
Q2: What is the aqueous solubility of JNJ-38877605 and its deuterated form?
Q3: What are the main degradation pathways for JNJ-38877605 in biological systems?
The primary metabolic pathways for JNJ-38877605 in humans involve demethylation, hydroxylation of the quinoline moiety, and glucuronidation.[5] A key enzyme involved in its metabolism is aldehyde oxidase, which contributes to the formation of certain metabolites.[5][6]
Q4: Are there any known stability issues related to the metabolites of JNJ-38877605?
Yes, some metabolites of JNJ-38877605, specifically M1/M3 and M5/M6, are poorly soluble and have been associated with renal toxicity due to the formation of crystals in the kidneys.[5][6] This species-specific toxicity was observed in humans and rabbits.[6][7]
Q5: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[1] If stored in a solvent, it is recommended to keep it at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed when preparing aqueous solutions. | Low aqueous solubility of the compound. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your assay. For in vivo studies, specific formulations using excipients like propylene glycol and Tween 80 have been used for the parent compound.[4] |
| Inconsistent results in cell-based assays over time. | Degradation of the compound in the culture medium. | Prepare fresh working solutions from a frozen stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures. Consider performing a time-course experiment to assess the stability of the compound in your specific cell culture medium. |
| Discrepancies in potency or activity between experiments. | Formation of less active or inactive metabolites by cellular enzymes (e.g., aldehyde oxidase). | If working with cell lines known to have high aldehyde oxidase activity, consider using an inhibitor of this enzyme if it does not interfere with your experimental goals. Be aware that the metabolic profile can vary between cell lines. |
| Difficulty in achieving desired concentrations for in vivo studies. | Poor solubility and potential for rapid metabolism. | Refer to established formulation protocols for the parent compound, which may involve co-solvents and surfactants to improve solubility and bioavailability.[4] The deuteration in this compound is intended to reduce the formation of a specific metabolite, but overall metabolic stability should still be considered.[1] |
Stability Data
Quantitative data on the stability of this compound in various aqueous solutions is not extensively published. Researchers should perform their own stability studies under their specific experimental conditions. Below is a template for recording such data.
Table 1: Stability of this compound in Aqueous Buffers
| pH | Temperature (°C) | Time (hours) | Initial Concentration (µM) | Remaining Compound (%) | Degradation Products Detected |
| 5.0 | 4 | 0 | |||
| 24 | |||||
| 48 | |||||
| 7.4 | 25 (RT) | 0 | |||
| 24 | |||||
| 48 | |||||
| 9.0 | 37 | 0 | |||
| 24 | |||||
| 48 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the powder in fresh, anhydrous DMSO.[4]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.[1]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your aqueous buffer or cell culture medium immediately before use.
-
Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in your assay.
-
Protocol 2: Assessment of Aqueous Stability by HPLC
-
Sample Preparation:
-
Prepare aqueous solutions of this compound at the desired concentrations in buffers of different pH values (e.g., pH 5, 7.4, 9).
-
Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each solution.
-
Quench any potential degradation by mixing with an equal volume of cold acetonitrile or methanol.
-
-
HPLC Analysis:
-
Analyze the samples using a reverse-phase HPLC system with a C18 column.
-
Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect the compound and any degradation products using a UV detector at an appropriate wavelength or by mass spectrometry (LC-MS) for identification.
-
Quantify the peak area of this compound at each time point to determine the percentage of the compound remaining.
-
Visualizations
Caption: Workflow for assessing the aqueous stability of this compound.
Caption: Simplified metabolic pathways of JNJ-38877605.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.eur.nl [pure.eur.nl]
troubleshooting inconsistent results with JNJ-38877605-d1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JNJ-38877605-d1, a selective c-Met inhibitor.
Troubleshooting Inconsistent Results
Encountering variability in experimental outcomes is a common challenge. This guide provides a structured approach to troubleshooting inconsistent results when working with this compound.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process to identify and resolve common sources of inconsistent results.
Caption: Troubleshooting workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing variable inhibition of c-Met phosphorylation in my cell-based assays. What are the potential causes?
A1: Inconsistent inhibition of c-Met phosphorylation can stem from several factors:
-
Compound Solubility: this compound is practically insoluble in water and should be dissolved in DMSO to prepare a stock solution.[1][2] Ensure the stock solution is fully dissolved before further dilution into aqueous media. Precipitation of the compound during dilution can lead to lower effective concentrations.
-
Cellular Health and Density: Ensure your cells are healthy, within a consistent passage number, and seeded at a uniform density. Variations in cell number or metabolic state can affect signaling pathways and drug response.
-
Ligand Stimulation: If you are using HGF to stimulate c-Met, ensure the concentration and incubation time of HGF are consistent across experiments.
Q2: My in vivo xenograft studies show inconsistent tumor growth inhibition. What should I check?
A2: Inconsistent in vivo efficacy can be due to:
-
Compound Formulation and Administration: this compound is orally bioavailable.[1][3][4] Ensure the compound is properly formulated for oral gavage and that the administration volume and technique are consistent.
-
Animal Model Variability: The genetic and metabolic background of your animal model can influence drug metabolism and efficacy.
-
Metabolism: JNJ-38877605 is metabolized by aldehyde oxidase (AO), which can vary between species.[5][6][7][8] This can lead to different levels of active compound and metabolites, potentially affecting efficacy and toxicity.
Q3: I am seeing unexpected cytotoxicity in my experiments, even at low concentrations. Why might this be happening?
A3: Unexpected cytotoxicity may be related to the metabolism of this compound. The compound can be metabolized into insoluble metabolites, which have been shown to cause renal toxicity in humans and rabbits.[5][6][7][8] It is possible that certain cell lines or in vivo models have higher aldehyde oxidase activity, leading to the formation of these toxic metabolites. Consider assessing the aldehyde oxidase activity in your experimental system.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound should be dissolved in DMSO to prepare a stock solution.[1][9] Stock solutions should be stored at -20°C or -80°C for long-term stability.[2] For in vivo studies, further dilution into appropriate vehicles is necessary.
Mechanism of Action: c-Met Signaling Pathway
This compound is a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[4][9][10] The binding of its ligand, Hepatocyte Growth Factor (HGF), to c-Met triggers a signaling cascade involved in cell proliferation, survival, motility, and invasion.[11][12][13][14] Dysregulation of the c-Met pathway is implicated in various cancers.[12][13]
The diagram below illustrates the key signaling pathways downstream of c-Met activation.
Caption: Simplified c-Met signaling pathway.
Experimental Data
In Vitro Activity
| Parameter | Value | Notes |
| IC₅₀ (c-Met) | 4 nM | ATP-competitive inhibition.[4][9][10] |
| Selectivity | >600-fold | Highly selective against a panel of over 200 other kinases.[1][9][10] |
Cell-Based Assay Data
| Cell Line | Concentration | Effect |
| EBC1, GTL16, NCI-H1993, MKN45 | 500 nM | Significant reduction in phosphorylation of Met and RON.[1][9] |
| A549 | 0.5 µM (24h) | Inhibited CPNE1-induced MET phosphorylation.[10] |
| 3T3-L1 | 5, 10, 20 µM (2, 5, 8 days) | Inhibited c-Met phosphorylation and reduced lipid accumulation.[10] |
In Vivo Xenograft Study Data
| Animal Model | Cell Line | Dosage | Effect |
| nu/nu female mice | GTL16 | 40 mg/kg/day (p.o.) for 72 hours | Statistically significant decrease in plasma levels of human IL-8 and GROα.[9] |
Experimental Protocols
Western Blot for c-Met Phosphorylation
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve cells overnight.
-
Pre-treat cells with this compound (e.g., 0.5 µM in serum-free media) for 2 hours.
-
Stimulate cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
-
Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-c-Met and total c-Met overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL detection system.
-
In Vivo Tumor Xenograft Study
-
Cell Implantation:
-
Subcutaneously inoculate immunodeficient mice (e.g., nu/nu) with a suspension of tumor cells (e.g., 5 x 10⁶ GTL16 cells) in Matrigel.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer this compound (e.g., 40 mg/kg/day) or vehicle orally once daily.
-
-
Efficacy and Biomarker Analysis:
-
Measure tumor volume regularly.
-
At the end of the study, collect blood for plasma biomarker analysis (e.g., IL-8, GROα) and tumor tissue for pharmacodynamic studies.
-
References
- 1. xcessbio.com [xcessbio.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Facebook [cancer.gov]
- 4. molnova.com [molnova.com]
- 5. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. c-MET [stage.abbviescience.com]
- 14. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing JNJ-38877605-d1 toxicity in cell culture
Welcome to the technical support center for JNJ-38877605. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell culture experiments and minimizing potential toxicity associated with this c-MET inhibitor.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when using JNJ-38877605 in cell culture experiments.
Issue 1: Unexpectedly High Cell Death or Low Viability
Possible Cause 1: Suboptimal Compound Concentration
While JNJ-38877605 is a potent c-MET inhibitor with an IC50 of 4 nM, using excessively high concentrations can lead to off-target effects and cytotoxicity.[1][2] It has been reported that concentrations up to 20 µM showed no cytotoxicity in 3T3-L1 cells.[1]
-
Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific cell line. Start with a low concentration (e.g., 1-10 nM) and titrate up to a higher concentration (e.g., 10 µM). The effective concentration for c-MET inhibition is often much lower than the concentration that induces broad cytotoxicity. A concentration of 500 nM has been shown to significantly reduce c-MET phosphorylation in several cell lines.[2]
Possible Cause 2: Cell Line Sensitivity
Different cell lines exhibit varying sensitivities to kinase inhibitors. Cell lines that are not dependent on the c-MET signaling pathway ("c-MET addicted") may be more susceptible to off-target effects, or the inhibition of basal c-MET signaling could impact their survival.
-
Recommendation: If possible, use a c-MET addicted cell line as a positive control (e.g., GTL-16, EBC-1). When working with a new cell line, perform a preliminary toxicity screen across a broad range of concentrations.
Possible Cause 3: Solvent Toxicity
JNJ-38877605 is typically dissolved in a solvent like DMSO. High concentrations of the solvent in the cell culture medium can be toxic to cells.
-
Recommendation: Ensure the final concentration of the solvent in your culture medium is non-toxic to your cells. Typically, a final DMSO concentration of less than 0.1% is recommended. Always include a vehicle-only control (cells treated with the same concentration of solvent without the compound) in your experiments.
Issue 2: Inconsistent or Irreproducible Results
Possible Cause 1: Compound Instability
Repeated freeze-thaw cycles of the stock solution can lead to compound degradation.
-
Recommendation: Aliquot your stock solution of JNJ-38877605 into single-use volumes to avoid multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C as recommended by the supplier.
Possible Cause 2: Variability in Experimental Conditions
Minor variations in cell density, incubation time, and assay conditions can lead to significant differences in results.
-
Recommendation: Standardize your experimental protocols. Ensure consistent cell seeding densities and treatment durations. For viability assays, optimize parameters such as the incubation time with the viability reagent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JNJ-38877605?
A1: JNJ-38877605 is an orally active, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase with an IC50 of 4 nM.[1][2] It is highly selective for c-Met, with over 600-fold selectivity compared to more than 200 other tyrosine and serine-threonine kinases.[1][2] By binding to the ATP-binding site of c-Met, it inhibits its phosphorylation and downstream signaling pathways involved in cell growth, survival, migration, and invasion.[1][2]
Q2: Is the known renal toxicity of JNJ-38877605 relevant for my in vitro experiments?
A2: The renal toxicity observed in humans and rabbits was due to the formation of insoluble metabolites by the enzyme aldehyde oxidase, which is primarily found in the liver.[3][4] This specific metabolic toxicity is generally not a concern in standard cell culture experiments unless you are using a specific cell type with high aldehyde oxidase activity (e.g., primary hepatocytes) or are studying drug metabolism. For most cancer cell lines, the observed toxicity will likely be due to on-target or off-target effects of the parent compound.
Q3: At what concentration should I start my experiments?
A3: A good starting point for inhibiting c-MET phosphorylation is in the low nanomolar range (e.g., 10-100 nM). For assessing cytotoxicity, a wider range should be tested, for instance, from 10 nM to 20 µM. A concentration of 500 nM has been shown to be effective for inhibiting c-MET phosphorylation in multiple cell lines.[2]
Q4: How can I determine if cell death is due to apoptosis or necrosis?
A4: You can differentiate between apoptosis and necrosis using various assays. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method. Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis), while necrotic cells will be only PI positive. Caspase activation assays (e.g., measuring caspase-3/7 activity) can also specifically detect apoptosis.
Q5: What is JNJ-38877605-d1 and should I use it instead?
A5: this compound is a deuterated version of JNJ-38877605. Deuteration at a specific position on the molecule was designed to reduce the formation of the inactive metabolite M3, which was associated with the in vivo toxicity. For standard in vitro cell-based assays focused on the pharmacological effect of c-MET inhibition, the non-deuterated JNJ-38877605 is typically used. This compound would be more relevant for in vivo studies or in vitro drug metabolism studies.
Data Presentation
Table 1: Recommended Concentration Ranges for JNJ-38877605 in Cell Culture
| Application | Cell Line Example(s) | Effective Concentration Range | Reference |
| c-MET Phosphorylation Inhibition | EBC1, GTL16, NCI-H1993, MKN45 | 10 nM - 500 nM | [2] |
| Cytotoxicity/Viability Assessment | 3T3-L1 | Up to 20 µM (no cytotoxicity observed) | [1] |
| General Cancer Cell Lines | Varies | 10 nM - 10 µM (for initial screening) | N/A |
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of JNJ-38877605 in culture medium. Also, prepare a vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the JNJ-38877605 dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of JNJ-38877605 and a vehicle control for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Visualizations
Caption: Simplified c-MET signaling pathway and the inhibitory action of JNJ-38877605.
Caption: Troubleshooting workflow for unexpected toxicity with JNJ-38877605.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of serum on JNJ-38877605-d1 activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the c-Met inhibitor, JNJ-38877605-d1. The following information is intended to help users anticipate and address potential issues related to the impact of serum on the inhibitor's activity during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the potency (higher IC50) of this compound in our cell-based assays when using serum-containing media compared to serum-free conditions. Why is this happening?
A1: This is a common observation for many small molecule inhibitors, including those targeting the c-Met pathway. The discrepancy in potency is likely due to two primary factors related to the components of serum:
-
Protein Binding: this compound may bind to proteins abundant in serum, most notably albumin. This binding sequesters the inhibitor, reducing the free fraction available to engage with its target, the c-Met kinase. Only the unbound drug is pharmacologically active. While the exact plasma protein binding percentage for JNJ-38877605 is not publicly available, similar compounds from the same developer have shown extremely high protein binding (e.g., >99.5%). This high level of binding can dramatically decrease the effective concentration of the inhibitor at the cellular level.
-
Ligand Competition: Serum, particularly fetal bovine serum (FBS), contains growth factors, including the ligand for c-Met, Hepatocyte Growth Factor (HGF).[1] The presence of HGF in the culture medium can lead to the activation of the c-Met signaling pathway.[1] This can create a competitive environment where the inhibitor needs to overcome the strong signaling cascade initiated by the natural ligand. Studies have shown that testing c-Met inhibitors at non-physiological concentrations of HGF can lead to inaccurate predictions of their efficacy.[2][3]
Q2: How does the concentration of HGF in serum affect the activity of this compound?
A2: The concentration of HGF is a critical factor. High concentrations of HGF can lead to sustained activation and phosphorylation of c-Met. This can make it more challenging for an ATP-competitive inhibitor like this compound to effectively block the kinase activity. In preclinical studies of c-Met inhibitors, a loss of inhibitor activity has been observed when tested at HGF levels typically found in human serum (0.4 to 0.8 ng/mL) compared to the higher concentrations often used in in vitro assays (e.g., 50 ng/mL).[2][3] Therefore, it is crucial to consider the HGF concentration in your experimental setup and its potential impact on the inhibitor's performance.
Q3: Should we perform our experiments in serum-free or serum-containing media?
A3: The choice depends on the experimental question.
-
Serum-free conditions are ideal for determining the direct inhibitory activity of this compound on c-Met without the confounding factors of protein binding and ligand competition. This provides a baseline IC50 value for the compound against its target.
-
Serum-containing conditions can provide a more physiologically relevant context, mimicking the in vivo environment where the drug will have to contend with plasma proteins and circulating ligands. However, the results must be interpreted with the understanding that the apparent potency may be lower. It is often recommended to perform experiments in both conditions to fully characterize the inhibitor's activity.
Q4: We are seeing high variability in our results when using serum. What could be the cause?
A4: High variability in the presence of serum can be attributed to:
-
Batch-to-Batch Variation in Serum: The composition of serum, especially FBS, can vary significantly between different lots. This includes variations in the concentrations of proteins and growth factors like HGF.
-
Inconsistent Experimental Procedures: Minor variations in incubation times, cell densities, and serum concentrations can be magnified in the presence of the complex biological matrix of serum.
-
Compound Stability: The stability of this compound may be different in serum-containing media compared to serum-free buffers.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Higher than expected IC50 value in serum-containing media | Serum Protein Binding: The inhibitor is binding to serum proteins, reducing its free concentration. | 1. Quantify Protein Binding: If possible, perform an equilibrium dialysis or ultrafiltration assay to determine the fraction of this compound bound to serum proteins. 2. Increase Inhibitor Concentration: Titrate the inhibitor to higher concentrations to overcome the sequestration by serum proteins. 3. Use Lower Serum Percentage: If experimentally feasible, reduce the percentage of serum in your culture medium. Note that this may affect cell health and growth. |
| HGF-Mediated c-Met Activation: High levels of HGF in the serum are activating the c-Met pathway, competing with the inhibitor. | 1. Measure HGF Levels: Quantify the HGF concentration in your specific batch of serum using an ELISA kit. 2. Use Serum-Free or Low-Serum Media: Perform parallel experiments in serum-free or low-serum conditions to establish a baseline. 3. HGF Depletion: Consider using a neutralizing antibody to HGF to block its activity. | |
| Inconsistent results between experiments | Serum Batch Variability: Different lots of serum have varying compositions. | 1. Use a Single Lot of Serum: For a series of related experiments, use the same lot of serum to ensure consistency. 2. Pre-screen Serum Lots: If possible, test several lots of serum and select one that provides consistent results. |
| Experimental Variability: Inconsistent pipetting, incubation times, or cell seeding densities. | 1. Standardize Protocols: Ensure all experimental parameters are tightly controlled. 2. Include Proper Controls: Always include positive and negative controls in each experiment. | |
| No inhibitory effect observed in vitro, despite reported in vivo activity | In vitro assay conditions do not reflect the in vivo context: The presence of serum components in vivo can significantly alter drug availability and target engagement. | 1. Re-evaluate in vitro conditions: Consider the impact of serum proteins and HGF as described above. 2. Cellular context: Ensure the cell line used expresses active c-Met and is dependent on its signaling for the measured endpoint (e.g., proliferation). |
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data. Note that specific values for this compound may not be publicly available and are represented with illustrative data where necessary.
Table 1: Influence of Serum on Inhibitor Potency (Illustrative)
| Condition | This compound IC50 (nM) | Fold Change |
| Serum-Free | 10 | - |
| 10% FBS | 150 | 15x |
| 50% Human Serum | 500 | 50x |
Table 2: HGF Concentrations in Different Media
| Serum Type | Typical HGF Concentration (ng/mL) | Reference |
| Human Serum | 0.4 - 0.8 | [2] |
| Fetal Bovine Serum (FBS) | Variable, can stimulate HGF secretion from cells | [1] |
| Cell Culture Medium (with 10% FBS) | Can be in the range of 1-5 ng/mL or higher depending on cell type and serum lot | [2] |
Table 3: Plasma Protein Binding of a JNJ Compound (Illustrative for High Binding)
| Compound | Species | Protein Binding (%) |
| JNJ39659100 | Human | >99.5 |
| JNJ39659100 | Rat | >99.5 |
| JNJ39659100 | Mouse | >99.5 |
| (Data for a different JNJ compound, used here to illustrate the potential for high protein binding) |
Experimental Protocols
Protocol 1: Assessing the Impact of Serum on this compound IC50 in a Cell Proliferation Assay
Objective: To determine the effect of serum on the half-maximal inhibitory concentration (IC50) of this compound in a c-Met dependent cancer cell line.
Materials:
-
c-Met dependent cancer cell line (e.g., GTL-16)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, penicillin/streptomycin)
-
Serum-free medium (e.g., RPMI-1640 with L-glutamine, penicillin/streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell proliferation reagent (e.g., CellTiter-Glo®)
-
96-well clear bottom white plates
-
Multichannel pipette
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in both complete growth medium and serum-free medium. A typical concentration range would be from 10 µM to 0.1 nM. Include a vehicle control (DMSO) for each medium type.
-
Carefully remove the medium from the cell plate.
-
Add 100 µL of the prepared compound dilutions (or vehicle control) in either complete or serum-free medium to the respective wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell proliferation reagent to room temperature.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control for each medium condition.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value for each condition.
-
Visualizations
Caption: Impact of serum components on this compound activity.
References
- 1. Effects of serum on hepatocyte growth factor secretion and activation by periodontal ligament and gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JNJ-38877605 and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the c-Met inhibitor JNJ-38877605 and its metabolites. This resource addresses potential interference in various assays and offers solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-38877605 and what is its primary mechanism of action?
JNJ-38877605 is an orally available and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1] It has an in vitro IC50 of 4.7 nM for c-Met kinase.[1] Its high selectivity, over 833-fold against a panel of 246 other kinases, makes it a potent tool for studying c-Met signaling.[1]
Q2: What are the known metabolites of JNJ-38877605 in humans?
The primary metabolic pathways of JNJ-38877605 in humans include demethylation to form M2, which is then further metabolized through hydroxylation to M5/M6 or glucuronidation to M10.[1] Another pathway involves the hydroxylation of the quinoline moiety to produce M1/M3.[1] The formation of these metabolites, particularly M1/3 and M5/6, is mediated by aldehyde oxidase and is species-specific, with higher levels observed in humans and rabbits.[1]
Q3: What is JNJ-38877605-d1 and why is it used?
This compound is a deuterated form of the parent compound. It is commonly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accurate and precise measurement of JNJ-38877605 in biological matrices.[2][3]
Q4: Are the metabolites of JNJ-38877605 biologically active?
While the primary reason for the discontinuation of JNJ-38877605's clinical development was the renal toxicity caused by the poor solubility and precipitation of its metabolites (M1/3 and M5/6), there is limited publicly available information on their direct inhibitory activity against c-Met or other kinases.[1] Therefore, any observed interference in kinase or cell-based assays is more likely due to physical artifacts, such as precipitation, rather than direct biological activity.
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during experiments with JNJ-38877605 and its metabolites.
Inconsistent Results in c-Met Kinase Assays
Issue: High variability in IC50 values or unexpected inhibition patterns.
Potential Cause & Troubleshooting Steps:
-
Compound Precipitation: The metabolites of JNJ-38877605 are known to have poor solubility.[4]
-
Visual Inspection: Carefully inspect assay plates for any signs of compound precipitation.
-
Solubility Testing: Determine the solubility of JNJ-38877605 and its metabolites in your specific assay buffer.
-
Assay Buffer Optimization: Consider adding a low percentage of a solubilizing agent like DMSO, but be mindful of its potential effects on enzyme activity.
-
-
Assay Component Interference:
-
ATP Concentration: Ensure the ATP concentration in your assay is appropriate. High concentrations of ATP can compete with ATP-competitive inhibitors like JNJ-38877605, leading to an apparent decrease in potency.
-
Reagent Quality: Use high-quality, fresh reagents to avoid variability.
-
Experimental Protocol: In Vitro c-Met Kinase Assay
A typical in vitro c-Met kinase assay involves the following steps:
-
Reagent Preparation: Prepare assay buffer, recombinant c-Met enzyme, a suitable substrate (e.g., a peptide containing a tyrosine residue), and ATP.
-
Compound Dilution: Prepare a serial dilution of JNJ-38877605 or the metabolite of interest.
-
Assay Reaction: In a microplate, combine the c-Met enzyme, substrate, and the test compound. Initiate the kinase reaction by adding ATP.
-
Detection: After a defined incubation period, stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, including radioactivity, fluorescence, or luminescence-based detection.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Artifacts in Cell-Based Assays
Issue: Unexpected cytotoxicity, altered cell morphology, or inconsistent dose-response curves.
Potential Cause & Troubleshooting Steps:
-
Metabolite Precipitation: The low solubility of JNJ-38877605 metabolites can lead to the formation of precipitates in cell culture media, causing non-specific effects.
-
Microscopic Examination: Regularly examine cells under a microscope for any signs of compound precipitation or cellular stress.
-
Solubility in Media: Assess the solubility of the compounds in your cell culture medium at the concentrations being tested.
-
Control Experiments: Include vehicle-only controls and untreated controls to differentiate between compound-specific effects and artifacts.
-
-
Off-Target Effects: At high concentrations, compounds can exhibit off-target effects.
-
Dose-Response Range: Use a wide range of concentrations to establish a clear dose-response relationship.
-
Selectivity Profiling: If off-target effects are suspected, consider testing the compound against a panel of other kinases.
-
Inaccurate Quantification in LC-MS/MS Bioanalysis
Issue: Poor accuracy, precision, or reproducibility in the quantification of JNJ-38877605 and its metabolites.
Potential Cause & Troubleshooting Steps:
-
Isobaric Interference: Metabolites may have the same nominal mass as the parent drug or the internal standard, leading to interference.
-
Chromatographic Separation: Optimize the liquid chromatography method to ensure baseline separation of JNJ-38877605, its metabolites, and the internal standard.
-
High-Resolution Mass Spectrometry: Use high-resolution mass spectrometry to differentiate between compounds with the same nominal mass but different exact masses.
-
-
Issues with Deuterated Internal Standard (this compound):
-
Chromatographic Shift: Deuterated standards can sometimes exhibit a slight shift in retention time compared to the non-deuterated analyte.[5][6] Ensure that the integration windows for both the analyte and the internal standard are appropriate.
-
Isotopic Purity: Verify the isotopic purity of the deuterated internal standard. The presence of unlabeled analyte as an impurity can lead to an overestimation of the analyte's concentration.[3]
-
Matrix Effects: Differential matrix effects can occur if the analyte and the internal standard do not co-elute perfectly.[5] Optimize sample preparation to minimize matrix effects.
-
Experimental Protocol: Bioanalytical LC-MS/MS Method
A general procedure for the quantification of JNJ-38877605 and its metabolites in a biological matrix (e.g., plasma) is as follows:
-
Sample Preparation:
-
Thaw plasma samples.
-
Add a known amount of the internal standard (this compound).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Liquid Chromatography:
-
Inject the prepared sample onto a suitable LC column (e.g., C18).
-
Use a gradient elution with appropriate mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate the analytes.
-
-
Mass Spectrometry:
-
Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Define specific precursor-to-product ion transitions for JNJ-38877605, its metabolites, and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the analyte concentration using a calibration curve prepared with known concentrations of the analytes.
-
Data Summary
| Compound | IC50 (c-Met Kinase) | Key Properties |
| JNJ-38877605 | 4.7 nM[1] | Highly selective, ATP-competitive inhibitor.[1] |
| Metabolites (M1/3, M5/6) | Not Reported | Poor solubility; associated with renal toxicity.[1] |
Visualizations
Caption: Metabolic pathways of JNJ-38877605 in humans.
Caption: Troubleshooting workflow for LC-MS/MS bioanalysis.
References
- 1. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. myadlm.org [myadlm.org]
- 6. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Head-to-Head Comparison of c-Met Inhibitors: JNJ-38877605-d1 Versus Capmatinib
For Researchers, Scientists, and Drug Development Professionals
The c-Met receptor tyrosine kinase, implicated in various cancers, has been a focal point for targeted therapy. This guide provides an in-depth, objective comparison of two notable c-Met inhibitors: JNJ-38877605-d1, a highly selective preclinical candidate, and capmatinib (Tabrecta®), an FDA-approved therapeutic for non-small cell lung cancer (NSCLC). This analysis is supported by available preclinical and clinical data to inform research and development decisions.
At a Glance: Key Differences
| Feature | This compound | Capmatinib |
| Potency (IC50) | 4 nM[1][2][3] | 0.13 nM[4] |
| Selectivity | >600-fold for c-Met over 200 other kinases[1][2][3] | >10,000-fold for c-Met over a large panel of human kinases[4] |
| Clinical Status | Development terminated in Phase 1[1] | Approved for NSCLC with METex14 skipping mutations[5] |
| Key Limitation | Species-specific renal toxicity[6][7][8] | Generally well-tolerated with manageable side effects[9] |
Mechanism of Action: Targeting the c-Met Signaling Pathway
Both this compound and capmatinib are ATP-competitive inhibitors of the c-Met receptor tyrosine kinase.[1][2][3] By binding to the ATP-binding pocket of the c-Met kinase domain, they prevent the phosphorylation and subsequent activation of the receptor. This, in turn, inhibits downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are crucial for cancer cell proliferation, survival, migration, and invasion.
Comparative Performance Data
Biochemical and Cellular Potency
| Inhibitor | IC50 (c-Met Kinase Assay) | Cellular IC50 (MET-dependent cell lines) |
| This compound | 4 nM[1][2][3] | Not explicitly reported in a directly comparable format |
| Capmatinib | 0.13 nM[4] | 0.3-0.7 nM (lung cancer cell lines)[4] |
Capmatinib demonstrates significantly higher potency in biochemical assays, with an IC50 value approximately 30 times lower than that of this compound.[1][2][3][4] This suggests a stronger intrinsic inhibitory activity against the c-Met kinase.
Selectivity Profile
Both inhibitors exhibit a high degree of selectivity for c-Met. JNJ-38877605 was shown to be over 600-fold more selective for c-Met compared to a panel of 200 other tyrosine and serine-threonine kinases.[1][2][3] Capmatinib has demonstrated an even greater selectivity, being over 10,000-fold more selective for c-Met against a large panel of human kinases.[4] A study that screened both inhibitors across a large panel of cancer cell lines categorized both JNJ-38877605 and another selective c-Met inhibitor, PF-4217903, as having similar chemical structures to capmatinib.[10]
Preclinical and Clinical Findings
This compound: A Preclinical Candidate with a Clinical Setback
Preclinical studies demonstrated the in vitro and in vivo efficacy of JNJ-38877605. It potently inhibited both HGF-stimulated and constitutively activated c-Met phosphorylation in various cancer cell lines.[1][11] In vivo, JNJ-38877605 showed anti-tumor activity in xenograft models of prostate, non-small cell lung, and gastric cancer.[6][8]
However, the clinical development of JNJ-38877605 was terminated during a Phase 1 trial due to unexpected renal toxicity in human subjects.[6][7][8] This toxicity was not observed in preclinical studies in rats and dogs.[6][7][8] Further investigation revealed that the renal toxicity was species-specific, occurring in humans and rabbits, and was caused by the formation of insoluble metabolites (M1/3 and M5/6) generated by aldehyde oxidase.[6][7][8]
Capmatinib: From Preclinical Promise to Clinical Success
Capmatinib also showed potent anti-tumor activity in preclinical models.[12] It inhibited the growth of MET-dependent cancer cell lines and demonstrated efficacy in xenograft models.[12]
In contrast to JNJ-38877605, capmatinib has had a successful clinical development trajectory. The pivotal Phase 2 GEOMETRY mono-1 trial demonstrated significant clinical activity of capmatinib in patients with advanced NSCLC harboring MET exon 14 skipping mutations.[9] This led to its accelerated approval by the FDA.[5] The most common treatment-related adverse events observed in clinical trials were peripheral edema, nausea, vomiting, and increased blood creatinine.[9] While liver toxicities have been reported, they are generally considered manageable.[5][13]
Experimental Protocols
c-Met Kinase Assay (General Protocol)
This assay is designed to measure the enzymatic activity of the c-Met kinase and the inhibitory potential of compounds like this compound and capmatinib.
Materials:
-
Recombinant c-Met kinase
-
Kinase substrate (e.g., poly(Glu,Tyr)4:1)
-
ATP
-
Kinase assay buffer
-
Test inhibitors (this compound, capmatinib)
-
Microplate reader for detection
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
In a microplate, add the c-Met enzyme, substrate, and diluted inhibitors.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate for a specified time at a controlled temperature.
-
Stop the reaction and measure the remaining ATP or the product formed using a suitable detection method (e.g., luminescence-based assay like ADP-Glo™).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay (General MTT/CCK-8 Protocol)
This assay assesses the effect of c-Met inhibitors on the viability and proliferation of cancer cell lines.
Materials:
-
MET-dependent cancer cell lines (e.g., EBC-1, GTL-16)
-
Cell culture medium and supplements
-
Test inhibitors
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT or CCK-8 reagent to each well and incubate for a few hours.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Western Blotting for c-Met Signaling (General Protocol)
This technique is used to detect changes in the phosphorylation status of c-Met and its downstream signaling proteins upon inhibitor treatment.
Materials:
-
MET-dependent cancer cell lines
-
Test inhibitors
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with the test inhibitors for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
Conclusion
Both this compound and capmatinib are potent and selective inhibitors of the c-Met receptor tyrosine kinase. While capmatinib exhibits superior potency in biochemical assays, both compounds demonstrate strong activity against MET-driven cancers in preclinical models. The critical differentiator between these two inhibitors lies in their safety profiles. The species-specific renal toxicity of this compound, mediated by the formation of insoluble metabolites, led to the cessation of its clinical development. In contrast, capmatinib has a manageable safety profile that has allowed for its successful clinical development and approval as a targeted therapy for NSCLC patients with METex14 skipping mutations. This comparison underscores the importance of thorough preclinical toxicology studies, including the evaluation of potential metabolites across different species, in the drug development process.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capmatinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. targetedonc.com [targetedonc.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. xcessbio.com [xcessbio.com]
- 12. Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Capmatinib-Induced Liver Injury as Emerging Toxicity of MET Inhibitors in Patients With NSCLC Pretreated With Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the c-Met Inhibitors: JNJ-38877605-d1 and Tivantinib
In the landscape of targeted cancer therapy, the c-Met receptor tyrosine kinase has emerged as a critical target.[1][2][3] Dysregulation of the c-Met signaling pathway is implicated in the proliferation, survival, migration, and invasion of tumor cells.[2][3] This guide provides a detailed comparison of two c-Met inhibitors, JNJ-38877605-d1 and tivantinib, with a focus on their efficacy, mechanism of action, and available experimental data to inform researchers and drug development professionals.
Mechanism of Action and Target Profile
Both JNJ-38877605 and tivantinib are selective inhibitors of the c-Met receptor tyrosine kinase, but they exhibit different binding mechanisms.[4][5][6] JNJ-38877605 is an ATP-competitive inhibitor, binding to the ATP-binding site of the c-Met kinase to block its activity.[4][7] It has demonstrated high selectivity for c-Met over a wide range of other kinases.[4][7][8] The deuterated form, this compound, was developed to reduce the formation of an inactive metabolite.[9]
Tivantinib, on the other hand, is described as a non-ATP-competitive inhibitor, which suggests a different binding mode that stabilizes an inactive conformation of c-Met.[5][6][10] However, its mechanism of action has been a subject of discussion, with some studies suggesting that its cytotoxic effects may also be attributed to off-target effects on tubulin polymerization, independent of its c-Met inhibitory activity.[11][12][13]
In Vitro Efficacy
The in vitro potency of both compounds has been evaluated in various cancer cell lines. JNJ-38877605 has shown potent inhibition of c-Met with an IC50 of 4 nM in cell-free assays.[4][8] It effectively inhibits both HGF-stimulated and constitutively active c-Met phosphorylation in cellular assays.[4][8]
Tivantinib has a reported minimal IC50 of 0.1 µM for c-Met inhibition and a Ki of approximately 355 nM in cell-free assays.[5][14] In cellular assays, tivantinib inhibits c-Met phosphorylation with IC50 values ranging from 100 to 300 nM.[14]
| Compound | Target | Mechanism | IC50 / Ki | Cell Line Examples | Reference |
| JNJ-38877605 | c-Met | ATP-competitive | IC50: 4 nM | EBC1, GTL16, NCI-H1993, MKN45 | [4][8] |
| Tivantinib | c-Met | Non-ATP-competitive | Ki: ~355 nM, IC50: 100-300 nM (cellular) | HT29, MKN-45, MDA-MB-231, NCI-H441 | [5][14] |
Preclinical In Vivo Efficacy
In preclinical animal models, JNJ-38877605 has demonstrated anti-tumor activity in xenograft models of various cancers, including prostate, non-small cell lung, and gastric cancers, as well as glioblastoma.[7][15] For instance, in mice with established GTL16 xenografts, oral administration of JNJ-38877605 at 40 mg/kg/day for 72 hours resulted in a significant decrease in plasma levels of biomarkers such as human IL-8 and GROα.[4][8]
Tivantinib has also shown broad-spectrum anti-tumor activity in preclinical models.[6][16] In xenograft models using cell lines such as HT29, MKN-45, and MDA-MB-231, orally administered tivantinib at 200 mg/kg daily for five consecutive days followed by a two-day break for four cycles inhibited tumor growth.[14]
Clinical Development and Efficacy
The clinical development of JNJ-38877605 was halted during a Phase 1 trial due to unexpected renal toxicity in patients, even at subtherapeutic doses.[15][17][18] This toxicity was not observed in preclinical studies in rats and dogs but was later found to be due to the formation of species-specific insoluble metabolites by aldehyde oxidase in humans and rabbits.[15][17][18][19]
Tivantinib has undergone more extensive clinical evaluation, including Phase 1, 2, and 3 trials in various solid tumors, most notably hepatocellular carcinoma (HCC).[6][20][21][22][23] While a Phase 2 study in second-line HCC showed a significant improvement in time to progression, particularly in patients with high MET expression, subsequent Phase 3 trials (METIV-HCC and JET-HCC) did not meet their primary endpoint of improving overall survival in this patient population.[6][21][22][23] The safety profile of tivantinib is characterized by adverse events such as neutropenia and anemia.[21][23]
Signaling Pathway
Both JNJ-38877605 and tivantinib target the c-Met signaling pathway. Upon binding of its ligand, hepatocyte growth factor (HGF), the c-Met receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades.[2][3][24] These include the RAS/MAPK, PI3K/AKT, and STAT pathways, which are crucial for cell proliferation, survival, migration, and invasion.[2][3] Inhibition of c-Met by either JNJ-38877605 or tivantinib is intended to block these downstream signals.
Caption: The c-Met signaling cascade initiated by HGF binding.
Experimental Protocols
In Vitro Kinase Assay (for IC50 determination)
To determine the half-maximal inhibitory concentration (IC50) of the compounds against c-Met, a standard in vitro kinase assay can be performed. The recombinant human c-Met enzyme is incubated with a specific substrate and ATP in the presence of varying concentrations of the inhibitor (JNJ-38877605 or tivantinib). The kinase activity is then measured, often by quantifying the amount of phosphorylated substrate, using methods such as radioisotope incorporation, fluorescence polarization, or luminescence-based assays. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.[25]
Caption: Workflow for determining in vitro kinase inhibition.
Cell Viability Assay
The effect of the inhibitors on the viability of cancer cell lines is commonly assessed using an MTT or CellTiter-Glo assay. Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). For the MTT assay, a tetrazolium salt is added, which is converted to a colored formazan product by metabolically active cells. The absorbance is then measured to determine cell viability. The CellTiter-Glo assay measures ATP levels as an indicator of cell viability. The results are used to determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50 or IC50).[13]
In Vivo Tumor Xenograft Study
To evaluate the in vivo efficacy of the compounds, tumor xenograft models are utilized. Human cancer cells are subcutaneously injected into immunocompromised mice. Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., JNJ-38877605 or tivantinib) orally at a specified dose and schedule. The control group receives a vehicle. Tumor volume is measured regularly throughout the study. At the end of the study, the tumors may be excised for further analysis, such as western blotting to assess target inhibition.[8][14]
Caption: General workflow for a tumor xenograft study.
Conclusion
JNJ-38877605 and tivantinib are both selective inhibitors of c-Met but with distinct characteristics. JNJ-38877605 is a highly potent, ATP-competitive inhibitor whose clinical development was unfortunately terminated due to species-specific renal toxicity.[15][17][18] Tivantinib, a non-ATP-competitive inhibitor with potential anti-tubulin activity, has undergone extensive clinical investigation.[11][12][13] While it showed promise in early-phase trials for HCC, it failed to demonstrate a survival benefit in later-phase studies.[22] These findings highlight the challenges in developing effective and safe c-Met inhibitors and underscore the importance of thorough preclinical toxicity studies and biomarker-driven patient selection in clinical trials.
References
- 1. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. c-MET [stage.abbviescience.com]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Tivantinib: a new promising mesenchymal-epithelial transition factor inhibitor in the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase 1 study of safety, pharmacokinetics, and pharmacodynamics of tivantinib in combination with bevacizumab in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tivantinib - Wikipedia [en.wikipedia.org]
- 13. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pure.eur.nl [pure.eur.nl]
- 19. researchgate.net [researchgate.net]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. A randomized, double‐blind, placebo‐controlled, phase 3 study of tivantinib in Japanese patients with MET‐high hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tivantinib for second-line treatment of MET-high, advanced hepatocellular carcinoma (METIV-HCC): a final analysis of a phase 3, randomised, placebo... [cancer.fr]
- 23. Tivantinib (ARQ 197) versus placebo in patients (Pts) with hepatocellular carcinoma (HCC) who failed one systemic therapy: Results of a randomized controlled phase II trial (RCT). - ASCO [asco.org]
- 24. onclive.com [onclive.com]
- 25. 4.4. IC50 Determination [bio-protocol.org]
JNJ-38877605: A Comparative Guide to a Selective c-Met Probe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of JNJ-38877605 as a selective c-Met probe, offering an objective comparison with alternative inhibitors and supported by experimental data. The information is intended to assist researchers in making informed decisions for their c-Met related studies.
Executive Summary
JNJ-38877605 is a potent and highly selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] With a reported IC50 of 4 nM, it demonstrates over 600-fold selectivity for c-Met compared to a broad panel of other tyrosine and serine-threonine kinases.[1][2] This high selectivity makes JNJ-38877605 a valuable tool for specifically investigating the biological roles of c-Met in normal physiology and disease. However, it is crucial to note that further clinical development of JNJ-38877605 was halted due to species-specific renal toxicity observed in preclinical and early-phase human trials.[4][5] This guide will delve into the validation data for JNJ-38877605 and compare its performance with other well-established c-Met inhibitors.
Comparative Analysis of c-Met Inhibitors
The following table summarizes the key performance indicators of JNJ-38877605 in comparison to other selective and multi-kinase c-Met inhibitors.
| Inhibitor | Type | c-Met IC50 (nM) | Selectivity Profile | Key Features |
| JNJ-38877605 | ATP-competitive | 4[1][3] | >600-fold selective for c-Met over 200 other kinases.[1][2] | Potent and highly selective; preclinical development halted due to renal toxicity.[4][5] |
| Crizotinib | Multi-kinase | 8 | Also inhibits ALK and ROS1. | FDA-approved for ALK-positive and ROS1-positive NSCLC; also shows efficacy in MET-amplified cancers.[6] |
| Cabozantinib | Multi-kinase | 5.4[7] | Inhibits c-Met, VEGFR2, AXL, RET, KIT, and others.[8][9] | FDA-approved for medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[8] |
| Capmatinib | Selective | 0.8 | Highly potent and selective MET inhibitor. | FDA-approved for metastatic NSCLC with MET exon 14 skipping mutations.[10] |
| Tepotinib | Selective | 1.1 | Highly selective oral MET inhibitor. | FDA-approved for metastatic NSCLC with MET exon 14 skipping mutations.[11] |
| Foretinib | Multi-kinase | 3.4 | Inhibits c-Met and VEGFR2. | Has been evaluated in clinical trials for various cancers.[6] |
Experimental Validation of JNJ-38877605
The validation of JNJ-38877605 as a c-Met selective probe involved a series of in vitro and in vivo experiments to determine its potency, selectivity, and cellular effects.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of JNJ-38877605 against c-Met kinase activity.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human c-Met kinase domain and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a kinase assay buffer.
-
Inhibitor Dilution: JNJ-38877605 is serially diluted to a range of concentrations.
-
Kinase Reaction: The c-Met enzyme is incubated with the substrate and varying concentrations of JNJ-38877605 in the presence of ATP.
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as radioactive assays (32P-ATP), ELISA-based methods with phospho-specific antibodies, or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™).
-
Data Analysis: The percentage of kinase inhibition at each drug concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Phosphorylation Assay
Objective: To assess the ability of JNJ-38877605 to inhibit c-Met autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: A cancer cell line with high c-Met expression (e.g., GTL-16 gastric carcinoma cells) is cultured to sub-confluency.
-
Serum Starvation and Stimulation: Cells are serum-starved to reduce basal kinase activity and then stimulated with Hepatocyte Growth Factor (HGF) to induce c-Met phosphorylation.
-
Inhibitor Treatment: Cells are pre-treated with varying concentrations of JNJ-38877605 before HGF stimulation.
-
Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
-
Western Blot Analysis: Equal amounts of protein from each treatment condition are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met.
-
Data Analysis: The band intensities for p-c-Met are normalized to total c-Met to determine the extent of inhibition at each JNJ-38877605 concentration.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of JNJ-38877605 in a preclinical animal model.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., nu/nu female mice) are used.[1]
-
Tumor Implantation: Cancer cells with high c-Met expression (e.g., GTL-16 or U251 glioblastoma cells) are subcutaneously injected into the flanks of the mice.[1][2]
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. JNJ-38877605 is administered orally at a specified dose and schedule (e.g., 40-50 mg/kg/day).[1][2]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised to assess the level of c-Met phosphorylation by western blot or immunohistochemistry to confirm target engagement.
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of tumor growth inhibition by JNJ-38877605 compared to the control group.
Visualizing the c-Met Signaling Pathway and Experimental Workflows
To further illustrate the context of JNJ-38877605's mechanism and validation, the following diagrams are provided.
Caption: The c-Met signaling pathway and the inhibitory action of JNJ-38877605.
Caption: A generalized workflow for the validation of a selective kinase inhibitor.
Conclusion
JNJ-38877605 stands out as a highly potent and selective c-Met inhibitor, making it an excellent chemical probe for dissecting c-Met signaling in vitro and in preclinical in vivo models. Its well-defined inhibitory profile allows for confident attribution of observed biological effects to the specific inhibition of c-Met. However, its known species-specific renal toxicity precludes its use in clinical settings. For translational research aiming for clinical application, alternative c-Met inhibitors such as Capmatinib or Tepotinib, which have gained regulatory approval, would be more appropriate choices. Researchers should carefully consider the specific goals of their study when selecting a c-Met inhibitor, weighing the high selectivity of probes like JNJ-38877605 against the clinical relevance of approved drugs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting of c-MET and AXL by cabozantinib is a potential therapeutic strategy for patients with head and neck cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabometyxhcp.com [cabometyxhcp.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. targetedonc.com [targetedonc.com]
JNJ-38877605: A Comparative Analysis of its Cross-Reactivity with Receptor Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
JNJ-38877605 is a potent and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase (RTK).[1][2] Understanding its cross-reactivity profile against other RTKs is crucial for elucidating its mechanism of action, predicting potential off-target effects, and guiding further drug development. This guide provides a comparative analysis of the inhibitory activity of JNJ-38877605 against its primary target, c-Met, and other RTKs, supported by available experimental data.
Quantitative Analysis of Kinase Inhibition
JNJ-38877605 demonstrates exceptional selectivity for c-Met over a wide range of other kinases. Biochemical assays have consistently shown a significant potency difference between its inhibition of c-Met and other tested kinases. The following table summarizes the available quantitative data on the inhibitory activity of JNJ-38877605 against key RTKs.
| Kinase Target | IC50 (nM) | Selectivity vs. c-Met | Reference |
| c-Met | 4 | - | [1] |
| c-Met | 4.7 | - | [3] |
| Fms (CSF1R) | 2600 | ~600-fold | [1] |
| Fms (CSF1R) | >3915 | >833-fold | [3] |
| RON (MST1R) | Inhibition of phosphorylation observed at 500 nM | Not Quantified | [1] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A higher IC50 value indicates lower potency.
The data clearly indicates that JNJ-38877605 is significantly more potent against c-Met than Fms, the next most potently inhibited kinase identified in broad kinase screening panels.[3] While a specific IC50 value for RON is not publicly available, studies have shown that a 500 nM concentration of JNJ-38877605 leads to a significant reduction in the phosphorylation of both Met and RON, suggesting cross-reactivity with RON at higher concentrations.[1]
Experimental Protocols
The determination of kinase inhibitor selectivity is typically performed using in vitro biochemical assays. The following is a representative protocol for a radiometric kinase assay, a common method for assessing inhibitor potency.
Radiometric Kinase Assay for IC50 Determination
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Materials:
-
Purified recombinant kinase (e.g., c-Met, Fms, RON)
-
Kinase-specific substrate (peptide or protein)
-
JNJ-38877605 (or other test compounds) in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
Phosphocellulose paper
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of JNJ-38877605 in DMSO.
-
Reaction Mixture Preparation: In a microtiter plate, combine the assay buffer, the specific kinase, and its substrate.
-
Inhibitor Addition: Add the diluted JNJ-38877605 or DMSO (as a control) to the reaction mixture and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove any unbound [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the JNJ-38877605 concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Diagrams
To visualize the points of interaction and the potential consequences of cross-reactivity, the following diagrams illustrate the signaling pathways of c-Met, Fms, and RON.
Caption: Simplified c-Met signaling pathway.
Caption: Simplified Fms (CSF1R) signaling pathway.
Caption: Simplified RON (MST1R) signaling pathway.
Conclusion
JNJ-38877605 is a highly selective inhibitor of c-Met, with significantly lower potency against other RTKs such as Fms. While it can inhibit the phosphorylation of RON, this occurs at concentrations substantially higher than those required for c-Met inhibition. The high degree of selectivity suggests that the therapeutic effects of JNJ-38877605 are primarily mediated through the inhibition of the c-Met signaling pathway. However, the potential for off-target effects through the inhibition of Fms and RON at higher concentrations should be considered in preclinical and clinical investigations. Further comprehensive kinase profiling with detailed IC50 values against a broader panel of RTKs would provide a more complete understanding of the cross-reactivity profile of JNJ-38877605.
References
Validating the On-Target Effects of JNJ-38877605 with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the c-Met inhibitor JNJ-38877605 with alternative therapeutic strategies, focusing on the experimental validation of its on-target effects using small interfering RNA (siRNA). This document summarizes key preclinical data, outlines detailed experimental protocols, and presents signaling pathways and experimental workflows through explanatory diagrams.
JNJ-38877605: A Potent c-Met Inhibitor
JNJ-38877605 is an orally active, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase with a high degree of selectivity.[1][2][3] Preclinical studies have demonstrated its ability to potently inhibit both HGF-stimulated and constitutively active c-Met phosphorylation.[1] However, the clinical development of JNJ-38877605 was terminated due to observations of renal toxicity in early-phase trials.[4][5]
Mechanism of Action
JNJ-38877605 functions by binding to the ATP-binding site of the c-Met kinase domain, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways.[4][6] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion.[7] Dysregulation of this pathway is implicated in the progression of numerous cancers.
Confirming On-Target Effects with siRNA
To ascertain that the biological effects of a small molecule inhibitor are a direct consequence of its interaction with the intended target, it is crucial to perform on-target validation studies. One robust method for this is the use of siRNA to specifically silence the expression of the target protein. In the case of JNJ-38877605, siRNA-mediated knockdown of c-Met would be expected to phenocopy the effects of the drug.
Hypothetical Experimental Design
A definitive study to confirm the on-target effects of JNJ-38877605 would involve a comparison between the effects of the compound and the effects of c-Met-specific siRNA in a cancer cell line with demonstrated c-Met pathway activation. The experimental groups would include:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO).
-
JNJ-38877605 Treatment: Cells treated with JNJ-38877605.
-
Control siRNA: Cells transfected with a non-targeting control siRNA.
-
c-Met siRNA: Cells transfected with an siRNA specifically targeting c-Met.
-
Combination: Cells transfected with c-Met siRNA and subsequently treated with JNJ-38877605.
The expected outcome is that the phenotypic and signaling effects observed with JNJ-38877605 treatment (e.g., reduced cell viability, decreased phosphorylation of downstream effectors) will be mimicked in the c-Met siRNA group. Furthermore, the combination of c-Met knockdown and JNJ-38877605 treatment should not produce a significantly greater effect than either treatment alone, indicating that both are acting on the same target.
Comparative Data
While direct head-to-head clinical trial data for JNJ-38877605 against other c-Met inhibitors is unavailable due to its discontinued development, a comparison of their preclinical and clinical characteristics can be informative.
| Feature | JNJ-38877605 | Crizotinib | Cabozantinib |
| Mechanism of Action | ATP-competitive c-Met inhibitor | ATP-competitive inhibitor of c-Met, ALK, ROS1 | ATP-competitive inhibitor of c-Met, VEGFRs, AXL, RET, KIT, FLT3 |
| IC50 for c-Met | 4 nM[2] | ~8 nM | ~13 nM |
| Selectivity | >600-fold for c-Met over 200 other kinases[1][2] | Multi-kinase inhibitor | Multi-kinase inhibitor |
| Clinical Status | Terminated in Phase I[4][5] | Approved for ALK+, ROS1+, and METex14 skipping NSCLC | Approved for medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma |
| Notable Toxicities | Renal toxicity[4][5] | Visual disturbances, gastrointestinal effects, hepatotoxicity | Hypertension, hand-foot syndrome, diarrhea, fatigue |
Experimental Protocols
siRNA-Mediated Knockdown of c-Met
This protocol outlines the steps for transiently knocking down c-Met expression in a relevant cancer cell line (e.g., GTL-16, which has high c-Met expression).
Materials:
-
c-Met specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well tissue culture plates
-
Relevant cancer cell line
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20 pmol of siRNA into 100 µL of Opti-MEM I Medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I Medium and mix gently.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time for knockdown should be determined empirically.
-
JNJ-38877605 Treatment (for combination studies): After 24 hours of transfection, replace the medium with fresh complete growth medium containing either vehicle or the desired concentration of JNJ-38877605. Incubate for an additional 24-48 hours.
-
Harvesting: After the desired incubation period, harvest the cells for downstream analysis (e.g., Western blot, cell viability assay).
Western Blot Analysis for c-Met and Downstream Signaling
This protocol describes the detection of total c-Met, phosphorylated c-Met (p-c-Met), and key downstream signaling proteins by Western blot.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Met, anti-p-c-Met (Tyr1234/1235), anti-Akt, anti-p-Akt (Ser473), anti-ERK1/2, anti-p-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Profile of JNJ-38877605 in Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the off-target profile of JNJ-38877605, a potent ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. The document is intended to offer an objective analysis of its performance against other c-Met inhibitors, supported by experimental data, to aid in research and drug development decisions. While JNJ-38877605 demonstrated high selectivity for c-Met in preclinical studies, its clinical development was ultimately halted due to a significant off-target liability unrelated to its kinase inhibition profile.
Executive Summary
JNJ-38877605 is a highly selective c-Met inhibitor with a nanomolar IC50.[1][2] Kinase profiling studies revealed a remarkable selectivity of over 800-fold for c-Met compared to a large panel of other kinases.[1] However, the clinical progression of JNJ-38877605 was terminated due to species-specific renal toxicity.[1][3][4] This toxicity was not a result of off-target kinase inhibition but rather the formation of insoluble metabolites in humans and rabbits, a phenomenon not observed in preclinical toxicology studies in rats and dogs.[1][3][4] This guide will delve into both the kinase selectivity profile and the metabolic off-target effects of JNJ-38877605, providing a comparative context with other c-Met inhibitors where data is available.
Table 1: Kinase Inhibition Profile of JNJ-38877605
| Kinase Target | IC50 (nM) | Selectivity vs. Fms (next most potent) | Kinase Panel Size | Reference |
| c-Met | 4.7 | >833-fold | 246 | [1] |
| c-Met | 4 | ~600-fold | ~250 | [5][6] |
Table 2: Cellular Activity of JNJ-38877605 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration | Reference |
| EBC1, GTL16, NCI-H1993, MKN45 | Lung, Gastric | Significant reduction of Met and RON phosphorylation | 500 nM | [2] |
| GTL16 | Gastric | Modulation of IL-8, GROa, uPAR, and IL-6 secretion | Not specified | [2] |
| PC-3 | Prostate | No inhibition of cell proliferation | Up to 10 nM | [7] |
Comparative Analysis with Alternative c-Met Inhibitors
The Critical Off-Target Toxicity of JNJ-38877605
The primary off-target concern with JNJ-38877605 is not related to its kinase selectivity but to its metabolism. In a Phase I clinical trial, patients experienced renal toxicity even at sub-therapeutic doses.[1][4] Subsequent investigations revealed that this was due to the formation of insoluble metabolites (M1/3 and M5/6) generated by the enzyme aldehyde oxidase.[1][3] This metabolic pathway is prominent in humans and rabbits but not in the rat and dog species used for initial preclinical toxicology studies, highlighting a critical species-specific difference.[1][4] This unforeseen toxicity ultimately led to the cessation of its clinical development.[1][3][4]
Experimental Protocols
Kinase Selectivity Profiling (Kinome Scan)
A common method to assess the off-target profile of a kinase inhibitor is through a competitive binding assay, such as the KINOMEscan™ platform. This in vitro assay quantitatively measures the binding of a test compound to a large panel of kinases.
Principle: The assay is based on a competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured, typically using a quantitative PCR (qPCR) readout of a DNA tag conjugated to the kinase.
Generalized Protocol:
-
A panel of recombinant kinases, each tagged with a unique DNA identifier, is used.
-
The test compound (e.g., JNJ-38877605) is incubated with the kinase panel in the presence of an immobilized ligand.
-
Kinases that do not bind to the test compound will bind to the immobilized ligand and be captured on a solid support.
-
Unbound components are washed away.
-
The amount of each kinase captured on the support is quantified by qPCR using the unique DNA tags.
-
The results are typically expressed as a percentage of the control (vehicle-treated) binding. A lower percentage indicates stronger binding of the test compound to the kinase.
-
Dissociation constants (Kd) can be determined for kinases that show significant binding.
Cell-Based c-Met Phosphorylation Assay
This assay is used to determine the potency of a c-Met inhibitor in a cellular context.
Principle: The assay measures the level of c-Met phosphorylation (activation) in response to its ligand, Hepatocyte Growth Factor (HGF), in the presence of varying concentrations of the inhibitor.
Generalized Protocol:
-
Cancer cell lines with known c-Met expression (e.g., GTL-16) are seeded in multi-well plates and cultured overnight.
-
Cells are serum-starved for a period (e.g., 4-24 hours) to reduce basal receptor tyrosine kinase activity.
-
Cells are pre-incubated with a serial dilution of the test compound (e.g., JNJ-38877605) for a specified time (e.g., 1-2 hours).
-
Cells are then stimulated with HGF for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation.
-
The stimulation is stopped, and the cells are lysed to extract proteins.
-
The levels of phosphorylated c-Met (p-cMet) and total c-Met are quantified using methods such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value, the concentration of inhibitor required to inhibit 50% of HGF-induced c-Met phosphorylation, is calculated.
Visualizations
Caption: The c-Met signaling pathway initiated by HGF binding.
Caption: Workflow for assessing kinase inhibitor off-target profiles.
Caption: Species-specific metabolism of JNJ-38877605 leading to toxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. JNJ-38877605 | CAS:943540-75-8 | C-Met inhibitor,ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
JNJ-38877605-d1: A Comparative Guide for a Reference c-Met Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JNJ-38877605-d1 with other novel c-Met inhibitors, supported by experimental data and detailed protocols. JNJ-38877605 is a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] While its clinical development was halted due to species-specific renal toxicity, its well-characterized profile makes it a valuable reference compound for in vitro and preclinical studies of novel c-Met targeted therapies.[4][5][6]
Performance Comparison of c-Met Inhibitors
The following table summarizes the in vitro potency of JNJ-38877605 and other selected c-Met inhibitors. It is important to note that IC50 values can vary based on the specific assay conditions.
| Compound | Type | c-Met IC50 (nM) | Selectivity Highlights |
| JNJ-38877605 | ATP-competitive | 4 | >600-fold selective for c-Met over 200 other tyrosine and serine-threonine kinases.[1][2][3] |
| Crizotinib | Multi-kinase | 11 (cell-based) | Also inhibits ALK (IC50 = 24 nM) and ROS1 (Ki < 0.025 nM).[7] |
| Cabozantinib | Multi-kinase | 1.3 | Also inhibits VEGFR2 (IC50 = 0.035 nM), RET, KIT, and others.[7] |
| Capmatinib | Selective | 0.13 | Highly selective MET tyrosine kinase inhibitor.[8] |
| Tepotinib | Selective | - | Specifically targets MET exon 14 skipping mutations. |
| Savolitinib | Selective | - | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay determines the concentration of an inhibitor required to block 50% of c-Met kinase activity.
Materials:
-
Recombinant human c-Met kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound and other test compounds
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a solution of the c-Met kinase in assay buffer.
-
Serially dilute the test compounds in DMSO and add to the wells of a 384-well plate.
-
Add the c-Met kinase solution to the wells containing the test compounds and incubate for a pre-determined time at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specified duration (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or a phosphospecific antibody-based ELISA.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with c-Met inhibitors.
Materials:
-
c-Met dependent cancer cell line (e.g., GTL-16, Hs746T)
-
Cell culture medium and supplements
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
For MTT assays, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[9] Then, add the solubilization solution to dissolve the crystals.
-
For MTS assays, add the MTS reagent directly to the culture medium and incubate for 1-4 hours at 37°C.[1][10]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[1][9]
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value from the dose-response curve.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of c-Met inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
c-Met amplified cancer cell line (e.g., GTL-16)
-
This compound and other test compounds formulated for in vivo administration
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) in a suitable medium, with or without Matrigel, into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage). For JNJ-38877605, a dose of 40 mg/kg/day has been used in GTL16 xenograft models.[3][11]
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Evaluate the anti-tumor efficacy by comparing the tumor growth inhibition in the treated groups to the control group.
Visualizing Key Concepts
To further elucidate the context of c-Met inhibition, the following diagrams illustrate the c-Met signaling pathway, a typical experimental workflow, and a logical comparison of inhibitor types.
Caption: The c-Met signaling pathway initiated by HGF binding.
Caption: A typical workflow for evaluating novel c-Met inhibitors.
References
- 1. broadpharm.com [broadpharm.com]
- 2. In Vivo c-Met Pathway Inhibition Depletes Human Glioma Xenografts of Tumor-Propagating Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation | Semantic Scholar [semanticscholar.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
A Head-to-Head Battle of MET Kinase Inhibitors: JNJ-38877605-d1 vs. SGX523
In the landscape of targeted cancer therapy, the MET receptor tyrosine kinase has emerged as a critical focus for drug development. Two notable contenders in this arena have been JNJ-38877605-d1 and SGX523, both potent and selective ATP-competitive inhibitors of MET kinase. This guide provides a detailed comparative analysis of these two compounds, summarizing their preclinical performance and elucidating the shared mechanism that ultimately led to the discontinuation of their clinical development.
Biochemical and Cellular Potency: A Close Match
Both this compound and SGX523 demonstrated high potency against the MET kinase in biochemical assays, with both compounds exhibiting an IC50 of 4 nM.[1][2][3] This potent enzymatic inhibition translated to effective suppression of MET signaling in cellular contexts. SGX523 inhibited MET autophosphorylation in GTL16 gastric cancer cells with an IC50 of 40 nM and in A549 lung carcinoma cells with an IC50 of 12 nM.[4] It also showed potent anti-proliferative activity in MET-amplified cancer cell lines, with IC50 values of 20 nM in Hs746T, 35 nM in MKN45, and 113 nM in NCI-H1993 cells.[2] Similarly, JNJ-38877605 effectively inhibited MET phosphorylation in various tumor cells and specifically curtailed the proliferation of MET amplified cells.[5]
| Parameter | This compound | SGX523 | Reference |
| MET Kinase IC50 | 4 nM | 4 nM | [1][2][3] |
| Cellular MET Autophosphorylation IC50 | Not explicitly reported | 12 nM (A549), 40 nM (GTL16) | [4] |
| Cell Proliferation IC50 (MET-amplified) | Not explicitly reported | 20 nM (Hs746T), 35 nM (MKN45), 113 nM (NCI-H1993) | [2] |
Table 1: Comparative Biochemical and Cellular Potency
In Vivo Efficacy: Promising Antitumor Activity
The potent in vitro activity of both compounds was mirrored in preclinical in vivo models. JNJ-38877605 demonstrated dose-dependent tumor growth inhibition and even significant tumor regression in well-established MET gene-amplified gastric cancer models and other MET pathway-activated xenografts.[5] A single oral dose was shown to inhibit MET phosphorylation in tumor xenografts for up to 16 hours.[5]
SGX523 also exhibited robust antitumor activity in vivo. In a GTL16 gastric cancer xenograft model, oral administration of SGX523 resulted in significant, dose-dependent tumor growth inhibition.[6] Furthermore, in a U87MG glioblastoma xenograft model, SGX523 treatment led to clear tumor regression.[2][7]
| Compound | Xenograft Model | Dosing | Outcome | Reference |
| JNJ-38877605 | MET-amplified gastric cancer | Oral, dose-dependent | Significant tumor regression | [5] |
| SGX523 | GTL16 (gastric cancer) | 10, 20, 30, 100 mg/kg twice daily (oral) | Dose-dependent tumor growth inhibition | [6] |
| SGX523 | U87MG (glioblastoma) | 10 or 60 mg/kg twice daily (oral) | Tumor regression | [2][7] |
Table 2: Comparative In Vivo Efficacy in Xenograft Models
The Achilles' Heel: A Shared Tale of Renal Toxicity
Despite their promising preclinical efficacy, the clinical development of both JNJ-38877605 and SGX523 was halted in Phase I trials due to a shared and unexpected toxicity: renal failure.[8][9] The underlying cause for this severe adverse effect was discovered to be a species-specific metabolic pathway.
In humans and certain preclinical models like monkeys and rabbits, both compounds are metabolized by aldehyde oxidase (AO), an enzyme with significantly lower activity in commonly used preclinical toxicology species such as rats and dogs.[10][11][12] This metabolic process generates poorly soluble metabolites. For SGX523, the major metabolite was identified as 2-quinolinone-SGX523, which was found to be approximately 70-fold more abundant in the urine of monkeys than the parent compound and exhibited significantly lower solubility.[12]
The accumulation and precipitation of these insoluble metabolites within the renal tubules led to crystal nephropathy, causing obstructive kidney damage and subsequent renal failure.[8][9] This unforeseen toxicity highlighted the critical importance of considering species-specific metabolism in preclinical drug development.
Signaling Pathway and Mechanism of Action
Both JNJ-38877605 and SGX523 are ATP-competitive inhibitors that target the kinase domain of the MET receptor. By binding to the ATP-binding pocket, they prevent the autophosphorylation of the receptor, which is the critical first step in the activation of downstream signaling cascades. The inhibition of MET phosphorylation effectively shuts down pathways crucial for cancer cell proliferation, survival, migration, and invasion, including the RAS/MAPK and PI3K/AKT pathways.
Caption: MET Signaling Pathway and Inhibition by this compound and SGX523.
Experimental Protocols
In Vitro MET Kinase Inhibition Assay (General Protocol)
A general protocol for assessing MET kinase inhibition involves a biochemical assay using purified recombinant MET kinase. The assay measures the transfer of phosphate from ATP to a peptide substrate.
Caption: General workflow for an in vitro MET kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation: Recombinant human MET kinase, a generic tyrosine kinase peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP are prepared in a kinase buffer (e.g., Tris-HCl, MgCl2, DTT). Test compounds (this compound or SGX523) are serially diluted.
-
Reaction Incubation: The MET kinase, peptide substrate, and test compound are incubated together in a microplate well.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, a detection reagent is added to quantify the amount of ADP produced (inversely proportional to kinase inhibition) or the amount of phosphorylated substrate.
-
Data Analysis: The signal is measured using a plate reader, and the IC50 values are calculated by fitting the data to a dose-response curve.
Cellular MET Phosphorylation Assay (General Protocol)
This assay measures the ability of a compound to inhibit MET phosphorylation in a cellular context.
Caption: General workflow for a cellular MET phosphorylation assay.
Detailed Steps:
-
Cell Culture: Human cancer cell lines with MET expression (e.g., A549, GTL16) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with various concentrations of the test inhibitor for a specified period.
-
HGF Stimulation: For cell lines that do not have constitutively active MET, cells are stimulated with hepatocyte growth factor (HGF) to induce MET phosphorylation.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated MET (p-MET) and total MET.
-
Analysis: The intensity of the p-MET bands is quantified and normalized to total MET. IC50 values are determined from the dose-response curve.
In Vivo Tumor Xenograft Study (General Protocol)
This protocol outlines the general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.
Caption: General workflow for an in vivo tumor xenograft study.
Detailed Steps:
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control (vehicle) and treatment groups. The test compound is administered, typically orally, at various doses and schedules.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a specific size or after a predetermined treatment period. Tumor growth inhibition is calculated.
Conclusion
This compound and SGX523 represent a compelling chapter in the development of MET kinase inhibitors. Both compounds exhibited remarkable potency and selectivity for their target, translating into significant preclinical antitumor activity. However, their journey was cut short by a shared, species-specific renal toxicity, underscoring a critical challenge in drug development. The story of this compound and SGX523 provides invaluable lessons for medicinal chemists and drug developers, emphasizing the importance of early and comprehensive metabolic profiling to ensure the selection of appropriate preclinical models and to anticipate potential toxicities in human clinical trials. Their tale serves as a crucial case study in the intricate path of bringing targeted therapies from the laboratory to the clinic.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. repub.eur.nl [repub.eur.nl]
- 11. researchgate.net [researchgate.net]
- 12. Species-specific metabolism of SGX523 by aldehyde oxidase and the toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-38877605: A Comparative Analysis of a Potent c-Met Inhibitor and its Impact on Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the c-Met inhibitor JNJ-38877605 with other alternative inhibitors, focusing on its inhibitory effect on downstream signaling pathways. The information is supported by experimental data and detailed methodologies to assist researchers in their understanding and evaluation of this compound.
Executive Summary
JNJ-38877605 is a highly potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. It effectively blocks c-Met phosphorylation and downstream signaling pathways involved in cell proliferation, survival, and migration. However, its clinical development was terminated due to observations of species-specific renal toxicity, a critical consideration for any potential therapeutic application. This guide presents a comparative analysis of JNJ-38877605's biochemical activity and cellular effects alongside other notable c-Met inhibitors.
Comparison of c-Met Inhibitors
The following tables summarize the in vitro potency and selectivity of JNJ-38877605 in comparison to other well-characterized c-Met inhibitors.
Table 1: In Vitro Potency against c-Met Kinase
| Compound | Type | IC50 (nM) for c-Met | Reference(s) |
| JNJ-38877605 | ATP-competitive | 4 | [1] |
| Crizotinib | ATP-competitive | 11 (cell-based) | [2] |
| Cabozantinib | ATP-competitive | 1.3 | |
| Capmatinib | ATP-competitive | - | |
| Tepotinib | ATP-competitive | 1.7 | [3] |
Table 2: Kinase Selectivity Profile
| Compound | c-Met IC50 (nM) | Selectivity vs. Other Kinases | Reference(s) |
| JNJ-38877605 | 4 | >600-fold selective over 200 other tyrosine and serine-threonine kinases. >833-fold selective relative to the next most potently inhibited kinase (Fms). | [1][4] |
| Crizotinib | 11 (cell-based) | Also inhibits ALK (IC50 = 24 nM) and ROS1. | [2] |
| Cabozantinib | 1.3 | Also inhibits VEGFR2, RET, KIT, AXL, and others at low nanomolar concentrations. | |
| Tepotinib | 1.7 | Highly selective for MET. | [3] |
Inhibitory Effect on Downstream Signaling
JNJ-38877605 effectively inhibits the autophosphorylation of c-Met, thereby blocking the activation of downstream signaling cascades crucial for cancer cell function.
Key Downstream Signaling Pathways Affected
The c-Met signaling pathway, upon activation by its ligand Hepatocyte Growth Factor (HGF), triggers several downstream cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways play a pivotal role in cell survival, proliferation, and motility. JNJ-38877605 has been shown to inhibit the phosphorylation of key proteins within these pathways.
Figure 1: c-Met signaling pathway and the inhibitory action of JNJ-38877605.
Experimental evidence demonstrates that treatment with JNJ-38877605 leads to a significant reduction in the phosphorylation of c-Met and downstream effectors such as Akt and ERK.[5]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Kinase Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a test compound against c-Met kinase.
Figure 2: Workflow for an in vitro c-Met kinase inhibition assay.
Materials:
-
Recombinant human c-Met kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (JNJ-38877605 or alternatives) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add 5 µL of the diluted compound to the wells of a 384-well plate.
-
Add 10 µL of recombinant c-Met kinase solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the kinase substrate.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Phosphorylated Signaling Proteins
This protocol is to validate the inhibitory effect of JNJ-38877605 on the phosphorylation of c-Met and its downstream targets in a cellular context.
Figure 3: Workflow for Western blot analysis of downstream signaling.
Materials:
-
c-Met dependent cancer cell line (e.g., GTL-16, EBC-1)
-
Cell culture medium and supplements
-
JNJ-38877605
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies against p-c-Met (Tyr1234/1235), total c-Met, p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of JNJ-38877605 for the desired time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total protein levels.
Clinical Development and Toxicity
A crucial aspect of JNJ-38877605's profile is the termination of its clinical development. A phase I clinical trial revealed mild but recurrent renal toxicity in patients, even at sub-therapeutic doses.[1][6] This toxicity was not observed in preclinical studies in rats and dogs.[1][6] Further investigation identified that the renal toxicity was species-specific, occurring in humans and rabbits, and was caused by the formation of insoluble metabolites.[1][6] This underscores the importance of thorough preclinical toxicology studies in relevant animal models.
Conclusion
JNJ-38877605 is a potent and highly selective inhibitor of c-Met that effectively blocks downstream signaling pathways. While its preclinical profile was promising, the unforeseen species-specific renal toxicity highlights a significant challenge in its development. This comparative guide provides researchers with key data and methodologies to understand the activity of JNJ-38877605 and to evaluate it in the context of other c-Met inhibitors for preclinical research and drug discovery efforts. The learnings from the clinical failure of JNJ-38877605 also offer valuable insights into the importance of metabolite profiling and species selection in preclinical safety assessment.
References
- 1. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Disposal of JNJ-38877605-d1: A Procedural Guide for Laboratory Professionals
JNJ-38877605-d1 is a deuterated analog of JNJ-38877605, an ATP-competitive inhibitor of c-Met.[3][4] The parent compound, JNJ-38877605, underwent Phase 1 clinical trials which were terminated due to renal toxicity observed in patients, attributed to the formation of insoluble metabolites.[5][6] This toxicological profile underscores the importance of cautious handling and disposal.
Core Disposal Procedure
The disposal of this compound should be approached with the understanding that it is a potent, biologically active compound. The following procedure is a general guideline and must be adapted to comply with the specific regulations of your institution and local authorities.
Step 1: Consult Institutional and Local Regulations Before initiating any disposal process, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations for chemical waste.
Step 2: Personal Protective Equipment (PPE) Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
Step 3: Waste Segregation Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure correct disposal.
-
Solid Waste:
-
Contaminated materials such as unused powder, contaminated gloves, weigh boats, and paper towels should be collected in a designated, clearly labeled hazardous waste container.
-
The container should be sealed and stored in a designated secondary containment area.
-
-
Liquid Waste:
Step 4: Labeling and Documentation All waste containers must be accurately labeled with the full chemical name ("this compound"), the solvent(s) present, and the approximate concentration and quantity. Maintain a log of the waste generated.
Step 5: Waste Pickup and Disposal Arrange for the collection of the hazardous waste through your institution's EHS-approved waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.
Quantitative Data Summary
While specific disposal-related quantitative data is unavailable, the following table summarizes key physical and chemical properties of the parent compound, JNJ-38877605, which are relevant for handling and waste management.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₃F₂N₇ | [4] |
| Molecular Weight | 377.35 g/mol | [4] |
| Solubility (DMSO) | 50 mg/mL (132.5 mM) | [6] |
| Solubility (Water) | Insoluble | [4] |
| Solubility (Ethanol) | Insoluble | [4] |
| Storage (Powder) | 3 years at -20°C | [4] |
| Storage (in Solvent) | 1 year at -80°C | [4] |
Experimental Protocol Considerations
Given that this compound is used as a tracer or internal standard in quantitative analysis, experimental protocols should be designed to minimize waste.[2] This includes preparing solutions in the smallest necessary volumes and using precise measurement techniques to avoid generating excess material.
Disposal Workflow Diagram
The following diagram illustrates the general decision-making process for the disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
Personal protective equipment for handling JNJ-38877605-d1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety and logistical information for the handling and disposal of the potent research compound JNJ-38877605-d1. Given the absence of a specific Safety Data Sheet (SDS) for this deuterated compound, this document is based on the known hazards of its parent compound, JNJ-38877605, and general best practices for handling potent active pharmaceutical ingredients (APIs). A thorough risk assessment should be conducted before any handling of this compound.
Immediate Safety Concerns: Renal Toxicity
It is imperative to note that the clinical development of the parent compound, JNJ-38877605, was terminated due to observations of renal toxicity in human trials.[1][2] This toxicity is believed to be caused by the formation of species-specific insoluble metabolites.[1][2] Therefore, it is crucial to handle this compound with extreme caution, assuming it carries a similar risk profile.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or a Reusable Half- or Full-Facepiece Respirator | A PAPR is highly recommended for operations with a high risk of aerosol or dust generation. For lower-risk activities, a well-fitted half- or full-facepiece respirator with appropriate particulate filters (P100/FFP3) should be used.[3] |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular, frequent intervals. |
| Body Protection | Disposable Coveralls or a Dedicated Lab Coat | Disposable coveralls made of materials like Tyvek are recommended to protect against splashes and dust.[3] At a minimum, a dedicated, disposable or professionally laundered lab coat should be worn over personal clothing. |
| Eye Protection | Safety Goggles and a Face Shield | Chemical splash goggles that provide a complete seal around the eyes are essential. A face shield should be worn over the goggles for added protection, especially when handling liquids. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the tracking of contaminants. |
Quantitative Data Summary
Due to the limited publicly available data for this compound, the following table provides general occupational exposure limit (OEL) guidelines for potent pharmaceutical compounds and solubility information for the parent compound.
| Parameter | Value/Recommendation | Notes |
| Occupational Exposure Limit (OEL) | < 1 µg/m³ (Assumed) | For potent compounds where specific data is unavailable, a conservative OEL of less than 1 µg/m³ is often applied.[4] |
| Solubility (of parent compound) | DMSO | The parent compound, JNJ-38877605, is soluble in DMSO. |
| Storage | Room temperature in continental US; may vary elsewhere.[5] | Consult the supplier's specific recommendations for optimal storage conditions. |
Operational and Disposal Plans
A stringent, step-by-step protocol is necessary for the safe handling and disposal of this compound.
Experimental Workflow
The following diagram outlines the key stages for the safe handling of this potent compound.
Workflow for Safe Handling of Potent Compounds
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste: All contaminated solid materials, including disposable PPE (gloves, coveralls, shoe covers), weigh boats, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a sealed, compatible, and clearly labeled hazardous waste container. Do not dispose of this compound down the drain.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be placed in a designated sharps container for hazardous chemical waste.
-
Decontamination: All surfaces and equipment that have come into contact with the compound should be thoroughly decontaminated with an appropriate solvent or cleaning agent. The cleaning materials should also be disposed of as hazardous waste.
-
Regulatory Compliance: All waste disposal must adhere to institutional, local, and national regulations for hazardous chemical waste.[6][7][8]
Hierarchy of Controls
To ensure the highest level of safety, a hierarchy of controls should be implemented. This approach prioritizes the most effective control measures.
Hierarchy of Controls for Minimizing Exposure
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent research compound this compound and ensure a safe laboratory environment.
References
- 1. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. acs.org [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
